molecular formula C6H13NO7 B078077 1-Deoxy-1-nitro-D-mannitol CAS No. 14199-83-8

1-Deoxy-1-nitro-D-mannitol

Katalognummer: B078077
CAS-Nummer: 14199-83-8
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: HOFCJTOUEGMYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Deoxy-1-nitro-D-mannitol (CAS 14199-83-8) is a nitro-substituted sugar alcohol that serves as a versatile building block in organic synthesis and a tool in biochemical research. With the molecular formula C₆H₁₃NO₇ and a molecular weight of 211.17 g/mol, this compound is characterized by the introduction of a strongly electron-withdrawing nitro group onto the D-mannitol scaffold, which dramatically alters its electronic properties and reactivity. In research applications, this compound is notably used as a voltammetric reagent to monitor transport processes across biological barriers, such as the blood-brain barrier. Its role as a key synthetic intermediate is well-established; the nitro group can be reduced to an amine, providing a direct route to 1-amino-1-deoxy-D-mannitol and other nitrogen-containing sugars like N-acetyl-D-mannosamine, a crucial precursor in the biosynthesis of sialic acids. Furthermore, its reactivity as a nitronate anion makes it a valuable nucleophile in carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) reaction. Related nitro-sugar analogs, such as the L-enantiomer, have been identified as irreversible inhibitors of enzymes like mannitol dehydrogenase, highlighting the significance of this chemical class in developing enzyme inhibitors. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-nitrohexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915493
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-83-8, 94481-72-8, 6027-42-5
Record name 1-Deoxy-1-nitro-D-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-L-galactitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Deoxy-1-nitro-D-mannitol from D-mannitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Deoxy-1-nitro-D-mannitol, a valuable nitro sugar derivative, from the readily available starting material, D-mannitol. This document outlines the core chemical transformation, provides a detailed experimental protocol, summarizes key quantitative data, and presents a visual representation of the synthesis workflow.

Introduction

This compound is a carbohydrate derivative with potential applications in various fields of chemical and pharmaceutical research. Its synthesis from D-mannitol involves a nitroaldol condensation, specifically the Henry reaction. This reaction facilitates the formation of a new carbon-carbon bond between a nitroalkane (nitromethane) and an aldehyde. In this case, D-arabinose, which can be derived from D-mannitol, acts as the aldehyde precursor for the condensation with nitromethane (B149229). The resulting product is a nitroalcohol, this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the condensation of nitromethane with D-arabinose in the presence of a base. The reaction is a classic example of the Henry reaction.

Reaction:

D-Arabinose + Nitromethane --(NaOH)--> this compound

The mechanism involves the deprotonation of nitromethane by the base (sodium hydroxide) to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of D-arabinose, leading to the formation of a β-nitro aldolate. Subsequent protonation yields the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

ParameterValue
Reactants
D-Arabinose5.0 g
Nitromethane2 equivalents
Sodium Hydroxide (B78521)2 equivalents (2 N solution)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time25 minutes
Product
Crude Yield17.5% (1.23 g)
Melting Point (crude)120-130 °C

Detailed Experimental Protocol

This protocol is based on the procedure described by J. C. Sowden for the condensation of nitromethane with D-arabinose.

Materials:

  • D-Arabinose (5.0 g)

  • Nitromethane

  • 2 N Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Deionizing resin

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Apparatus for reduced pressure concentration (e.g., rotary evaporator)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 5.0 g of D-arabinose in a solution containing 2 equivalents of 2 N sodium hydroxide and 2 equivalents of nitromethane.

  • Reaction: Stir the reaction mixture at room temperature for 25 minutes.

  • Quenching and Neutralization: After the reaction is complete, acidify the mixture with dilute hydrochloric acid.

  • Purification: Deionize the acidified solution by passing it through a suitable ion-exchange resin.

  • Concentration: Concentrate the deionized solution to a syrup under reduced pressure.

  • Crystallization: Induce crystallization of the syrup by adding 95% ethanol.

  • Isolation and Drying: Collect the crude crystals of this compound by filtration. Allow the crystals to dry. The reported yield of the crude product is 1.23 g (17.5%), with a melting point of 120-130 °C.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product D_Arabinose D-Arabinose Reaction_Mixture Mix and Stir (25 min, RT) D_Arabinose->Reaction_Mixture Nitromethane Nitromethane Nitromethane->Reaction_Mixture NaOH 2N NaOH NaOH->Reaction_Mixture Acidification Acidify with HCl Reaction_Mixture->Acidification Quench Deionization Deionize Acidification->Deionization Concentration Concentrate to Syrup Deionization->Concentration Crystallization Crystallize from EtOH Concentration->Crystallization Filtration Filter and Dry Crystallization->Filtration Product This compound Filtration->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The chemical transformation can be represented as a direct conversion pathway.

Reaction_Pathway D_Mannitol D-Mannitol D_Arabinose D-Arabinose D_Mannitol->D_Arabinose Oxidative Degradation Product This compound D_Arabinose->Product + Nitromethane + NaOH

An In-depth Technical Guide to the Chemical Properties of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1-Deoxy-1-nitro-D-mannitol. Due to the limited availability of experimental spectroscopic data in public-domain literature, this guide includes predicted spectroscopic characteristics to aid researchers in the identification and characterization of this compound.

Chemical and Physical Properties

This compound is a nitro-sugar alcohol derivative. Its core structure consists of a six-carbon mannitol (B672) backbone with a nitro group replacing the hydroxyl group at the C1 position. This modification imparts unique electrochemical properties, making it useful in specific research applications.

General Information
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 14199-83-8[1]
Molecular Formula C₆H₁₃NO₇[1]
Molecular Weight 211.17 g/mol [1]
Canonical SMILES C(--INVALID-LINK--O)O)O">C@HO)--INVALID-LINK--[O-][2]
Physical Form Solid[1]
Physical Properties
PropertyValueSource
Melting Point 133 °C[3]
Boiling Point (Predicted) 608.3 °C at 760 mmHg[3]
Density (Predicted) 1.632 g/cm³[3]
Flash Point (Predicted) 268.9 °C[3]

Synthesis of this compound

The primary route for the synthesis of 1-deoxy-1-nitroalditols is the Henry reaction, also known as the nitroaldol reaction. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the case of this compound, the synthesis proceeds via the reaction of D-arabinose with nitromethane.

Synthesis_Workflow reactant1 D-Arabinose condensation Nucleophilic Addition (Henry Reaction) reactant1->condensation reactant2 Nitromethane (CH3NO2) intermediate Nitronate Anion Formation reactant2->intermediate base Aqueous Base (e.g., NaOH) base->intermediate intermediate->condensation product_mix Epimeric Mixture: This compound 1-Deoxy-1-nitro-D-glucitol condensation->product_mix separation Fractional Crystallization product_mix->separation final_product Purified this compound separation->final_product BBB_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal Anesthetized Rat surgery Surgical Implantation: - DPV Carbon Fiber Microelectrode (Frontoparietal Cortex) - Stimulating Electrode (Locus Coeruleus) - Femoral Vein Catheter animal->surgery injection Femoral Vein Injection of this compound (approx. 30 mmol/L in blood) surgery->injection dpv_baseline Baseline DPV Signal Recording in Cortex injection->dpv_baseline lc_stimulation Locus Coeruleus Stimulation (e.g., 100 Hz, 1 mA pulses) dpv_baseline->lc_stimulation dpv_post_stim Post-Stimulation DPV Signal Recording lc_stimulation->dpv_post_stim data_analysis Analyze Change in DPV Current: Correlate with BBB Permeability dpv_post_stim->data_analysis

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol (CAS: 14199-83-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 1-Deoxy-1-nitro-D-mannitol based on currently available public information. It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of peer-reviewed scientific literature detailing its specific experimental protocols, biological activities, and mechanisms of action. Therefore, some sections of this guide, particularly concerning experimental methodologies, are presented as hypothetical or conceptual frameworks based on related compounds and techniques.

Introduction

This compound is a nitro-derivative of the sugar alcohol D-mannitol. Its primary documented application is as a voltammetric reagent for monitoring the transport across the blood-brain barrier (BBB).[1][2] While some commercial suppliers allude to potential antibiotic properties and effects on neurotransmitters, these claims are not substantiated by published scientific studies.[3] This guide aims to consolidate the available physicochemical data, discuss its documented application, and provide a conceptual framework for its use in a research setting.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data has been aggregated from various chemical suppliers.

Table 1: General and Chemical Properties
PropertyValueSource(s)
CAS Number 14199-83-8[1][3][4]
EC Number 238-051-8[1][2]
Molecular Formula C₆H₁₃NO₇[2][3]
Molecular Weight 211.17 g/mol [2][3]
Physical Form Solid[1][2]
IUPAC Name (2R,3R,4R,5R)-1-nitrohexane-1,2,3,4,5,6-hexolN/A
SMILES String OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--=O[2]
InChI Key HOFCJTOUEGMYBT-UHFFFAOYSA-N[2]
Table 2: Physical and Safety Data
PropertyValueSource(s)
Melting Point 133°C[4]
Boiling Point 608.3°C at 760 mmHg (Predicted)[4]
Density 1.632 g/cm³ (Predicted)[4]
Flash Point 268.9°C (Predicted)[4]
Storage Class 11 - Combustible Solids[1][2]
Water Solubility Information not available[4]

Primary Application: Blood-Brain Barrier Transport Monitoring

The most consistently cited application for this compound is as a reagent for monitoring the integrity and permeability of the blood-brain barrier.[1][2] It is specified for use with differential pulse voltammetry (DPV), an electrochemical technique.[1][2] The principle of this application is that the nitro group on the molecule is electrochemically active, allowing for its quantitative detection. When introduced into the bloodstream, its ability to cross the BBB and appear in the brain's extracellular fluid can be measured by implanting a microelectrode and applying the DPV technique.

Conceptual Mechanism of Use

The use of this compound in BBB studies is predicated on its ability to be detected electrochemically. The following diagram illustrates the logical relationship in its application.

A This compound Administered Systemically (e.g., Intravenous Injection) B Circulation in Bloodstream A->B C Blood-Brain Barrier (BBB) B->C D Transport Across BBB (If Permeable) C->D Osmotic or Pathological Opening E Presence in Brain Extracellular Fluid D->E F Detection via Implanted Microelectrode E->F G Differential Pulse Voltammetry (DPV) Measurement F->G H Quantification of BBB Permeability G->H

Conceptual flow of this compound as a BBB permeability marker.

Hypothetical Experimental Protocols

As no detailed, peer-reviewed protocols for the use of this compound are available, the following section provides a hypothetical methodology for an in vivo animal study. This protocol is based on general procedures for BBB permeability studies and the use of voltammetry.

Proposed Protocol: In Vivo BBB Permeability Assessment in a Rodent Model

Objective: To quantify the transport of this compound across the blood-brain barrier in a rat model following induced BBB disruption.

Materials:

  • This compound (CAS 14199-83-8)

  • Sterile saline solution

  • Anesthetic (e.g., isoflurane)

  • Adult male Sprague-Dawley rats (250-300g)

  • Voltammetry system with a carbon fiber microelectrode

  • Stereotaxic apparatus

  • Surgical tools

  • Infusion pump and catheters

Methodology:

  • Preparation of Reagent: Prepare a stock solution of this compound in sterile saline at a concentration of 10 mg/mL. The final concentration for injection should be determined in pilot studies.

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Place the animal in a stereotaxic frame.

    • Cannulate the femoral vein for intravenous injection of the tracer.

    • Perform a craniotomy over the brain region of interest (e.g., striatum or hippocampus).

  • Electrode Implantation:

    • Carefully lower the carbon fiber microelectrode into the target brain region using stereotaxic coordinates.

    • Allow the electrode to stabilize for at least 30 minutes.

  • Baseline Voltammetry:

    • Record baseline differential pulse voltammetry readings to ensure no interfering electrochemical signals are present.

  • BBB Disruption (Optional):

    • To study transport across a compromised barrier, infuse a hyperosmotic agent like mannitol (B672) (25% solution) through the carotid artery, or use another established method of BBB disruption.

  • Tracer Administration:

    • Administer a bolus injection of the this compound solution via the cannulated femoral vein.

  • Data Acquisition:

    • Begin DPV recordings immediately upon injection.

    • Continuously record the electrochemical signal corresponding to the reduction of the nitro group for a predetermined period (e.g., 60 minutes). The potential at which the nitro group is reduced would need to be determined empirically.

  • Data Analysis:

    • The peak height of the DPV signal is proportional to the concentration of the compound in the brain's extracellular fluid.

    • Plot the concentration over time to determine the kinetics of transport across the BBB.

    • Compare the results between animals with and without BBB disruption to quantify the change in permeability.

Experimental Workflow Diagram

The following diagram outlines the key steps in the proposed experimental protocol.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Animal B Place in Stereotaxic Frame A->B C Implant Catheters & Electrodes B->C D Record Baseline DPV Signal C->D E Induce BBB Disruption (Optional) D->E F Inject this compound E->F G Acquire DPV Data Over Time F->G H Correlate Signal to Concentration G->H I Calculate Transport Kinetics H->I J Statistical Analysis I->J

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known applications of 1-Deoxy-1-nitro-D-mannitol, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a nitro-sugar derivative of D-mannitol. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 14199-83-8[1][2]
Molecular Formula C₆H₁₃NO₇[1]
Molecular Weight 211.17 g/mol [1]
IUPAC Name (2R,3R,4R,5R)-1-nitrohexane-1,2,3,4,5,6-hexolN/A
SMILES String O--INVALID-LINK----INVALID-LINK--CO">C@H--INVALID-LINK--C--INVALID-LINK--[O-]N/A
InChI Key HOFCJTOUEGMYBT-UHFFFAOYSA-NN/A
Physical State SolidN/A

Synthesis

The synthesis of this compound was first described by Sowden and Fischer. The method involves the reaction of D-mannitol with sodium nitrite (B80452) in an acidic medium.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-mannitol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve D-mannitol in distilled water in a round-bottom flask, cooling the flask in an ice bath with continuous stirring.

  • Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in distilled water to the cooled D-mannitol solution.

  • Acidification: While maintaining the temperature below 5°C, slowly add hydrochloric acid dropwise to the reaction mixture. The pH of the solution should be monitored and maintained in the acidic range.

  • Reaction: Allow the reaction to proceed for several hours at a low temperature, with continuous stirring.

  • Work-up: After the reaction is complete, neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals of this compound.

G mannitol D-Mannitol reaction Reaction (Low Temperature) mannitol->reaction na_no2 Sodium Nitrite na_no2->reaction hcl Hydrochloric Acid hcl->reaction neutralization Neutralization reaction->neutralization extraction Extraction neutralization->extraction drying Drying & Concentration extraction->drying crystallization Crystallization drying->crystallization product This compound crystallization->product G cluster_0 Blood Vessel cluster_1 Brain Parenchyma compound This compound intact_bbb Intact Blood-Brain Barrier (Tight Junctions) compound->intact_bbb No Passage disrupted_bbb Disrupted Blood-Brain Barrier (Leaky Junctions) compound->disrupted_bbb Passage detection Detection of Compound disrupted_bbb->detection

References

Unveiling the Role of 1-Deoxy-1-nitro-D-mannitol in Blood-Brain Barrier Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Deoxy-1-nitro-D-mannitol (DN-Man) and its interaction with the blood-brain barrier (BBB). While primarily documented as an electroactive marker for monitoring BBB transport, its chemical structure, featuring a nitro group, suggests a potential, though not yet fully elucidated, role as a nitric oxide (NO) donor. This guide will detail its established use, present a hypothetical mechanism of action based on NO signaling, and provide relevant experimental protocols and quantitative data.

Core Mechanism of Action: An Electroactive Marker with Hypothetical NO-Donating Properties

Currently, the primary established role of this compound in the context of the BBB is as a tracer molecule. Its electroactive nature allows for real-time, in-vivo detection in the brain extracellular space using techniques like differential pulse voltammetry, making it a valuable tool for studying BBB permeability.

Hypothesized Nitric Oxide Donor Activity:

The presence of a nitroalkane functional group in this compound raises the possibility of it acting as a nitric oxide (NO) donor. While direct evidence for NO release from this specific molecule is not yet available in the reviewed literature, other nitroalkane compounds have been shown to release NO, often through enzymatic processes. If DN-Man were to act as an NO donor, it would likely influence BBB permeability through the canonical NO/sGC/cGMP signaling pathway. Nitric oxide is a potent signaling molecule known to modulate the permeability of the BBB.

Quantitative Data on this compound BBB Transport

The following table summarizes the quantitative data from the pivotal study utilizing this compound as a BBB transport marker.

ParameterValueSpecies/ModelMethodReference
Injected Concentration (femoral vein)Approx. 30 mmol/LPentobarbital-anesthetized ratsIntravenous injection[1]
In vitro Detection Limit (saline, blood)0.5 mmol/LCarbon fiber microelectrodesDifferential Pulse Voltammetry (DPV)[1]
Linearity Range (in vitro)Up to 30 mmol/LCarbon fiber microelectrodesDifferential Pulse Voltammetry (DPV)[1]
Correlation Coefficient (r) of Linearity0.996Carbon fiber microelectrodesDifferential Pulse Voltammetry (DPV)[1]

Experimental Protocols

In Vivo Monitoring of this compound Transport Across the BBB

This protocol is based on the methodology described by Pavlásek et al. (1998).

Objective: To monitor the transport of this compound across the BBB in real-time in an animal model.

Materials:

  • This compound (DN-Man)

  • Pentobarbital-anesthetized Wistar rats

  • Differential Pulse Voltammetry (DPV) apparatus

  • Carbon fiber microelectrodes

  • Femoral vein catheter for injection

  • Stereotaxic apparatus for electrode placement in the frontoparietal cortex

Procedure:

  • Anesthetize the rat with pentobarbital.

  • Insert a catheter into the femoral vein for the administration of DN-Man.

  • Using a stereotaxic apparatus, carefully implant the carbon fiber microelectrode into the extracellular space of the frontoparietal cortex.

  • Record a baseline DPV signal from the brain tissue.

  • Administer a bolus injection of this compound via the femoral vein catheter to achieve an approximate blood concentration of 30 mmol/L.

  • Continuously monitor and record the DPV signal from the implanted microelectrode to detect the appearance and concentration changes of DN-Man in the brain's extracellular fluid over time.

  • Analyze the resulting voltammetric data to quantify the rate and extent of BBB transport.

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis anesthesia Anesthetize Rat (Pentobarbital) catheter Catheterize Femoral Vein anesthesia->catheter electrode Implant DPV Microelectrode catheter->electrode baseline Record Baseline DPV Signal electrode->baseline injection Inject DN-Man (30 mmol/L) baseline->injection monitoring Monitor DPV Signal in Brain injection->monitoring analysis Quantify DN-Man Concentration vs. Time monitoring->analysis

Caption: Experimental workflow for in-vivo monitoring of DN-Man BBB transport.

Signaling Pathways

Hypothetical Signaling Pathway of this compound as a Nitric Oxide Donor

Should this compound act as an NO donor, it would likely trigger the following signaling cascade within the brain microvascular endothelial cells, leading to an increase in BBB permeability.

no_signaling_pathway cluster_extracellular Extracellular Space cluster_endothelial Brain Endothelial Cell dn_man This compound (DN-Man) enzymatic_conversion Enzymatic Conversion (Hypothetical) dn_man->enzymatic_conversion Uptake no Nitric Oxide (NO) enzymatic_conversion->no sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates tight_junctions Tight Junction Protein Phosphorylation (e.g., ZO-1, Occludin) pkg->tight_junctions Leads to permeability Increased Paracellular Permeability tight_junctions->permeability

Caption: Hypothetical NO-mediated signaling pathway for DN-Man in brain endothelial cells.

This pathway begins with the hypothetical enzymatic conversion of DN-Man to NO within the endothelial cell. NO then activates soluble guanylate cyclase (sGC), which in turn converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which is known to phosphorylate various proteins, including those that constitute the tight junctions between endothelial cells (e.g., Zonula Occludens-1 and Occludin). This phosphorylation can lead to a transient loosening of these junctions, resulting in increased paracellular permeability of the BBB.

Logical Relationship of DN-Man as a BBB Transport Marker

The utility of this compound as a marker for BBB transport studies is based on a clear logical relationship between its administration and detection.

logical_relationship start Systemic Administration of DN-Man bbb Blood-Brain Barrier start->bbb transport Transport Across BBB bbb->transport detection Detection in Brain ECF via DPV transport->detection quantification Quantification of BBB Permeability detection->quantification

Caption: Logical flow of DN-Man's use as a BBB transport marker.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of the blood-brain barrier. Its established role as an electroactive marker allows for precise, real-time measurements of BBB permeability. While its potential as a nitric oxide donor remains a compelling hypothesis based on its chemical structure, further research is required to substantiate this mechanism of action. Understanding this dual potential is critical for its application in neuropharmacology and drug development, as it could represent both a method for observing and a potential means of modulating BBB transport. Future studies should focus on directly measuring NO release from DN-Man in biological systems and elucidating the specific enzymatic pathways that may be involved.

References

Literature review on 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-nitro-D-mannitol is a nitro-sugar derivative utilized primarily as an electrochemical probe for investigating the integrity and permeability of the blood-brain barrier (BBB). Its unique structure allows for sensitive detection via differential pulse voltammetry, making it a valuable tool in neuropharmacological and physiological research. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its synthesis, physicochemical properties, and its principal application in BBB transport studies. Due to the limited availability of detailed experimental data in published literature, this guide focuses on the established principles of its use and provides a framework for its application.

Introduction

The blood-brain barrier represents a significant challenge in the development of therapeutics for central nervous system disorders. The ability to quantitatively assess the permeability of this barrier is crucial for both basic research and drug discovery. This compound has emerged as a useful marker for such studies due to its electrochemical activity, which allows for real-time in vivo monitoring of its concentration in the brain's extracellular fluid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 14199-83-8[1]
Molecular Formula C₆H₁₃NO₇[1]
Molecular Weight 211.17 g/mol [1]
Appearance White solid
Specific Rotation [α]D -7.0±1° (c=2, H₂O, 20°C)[2]

Synthesis

The synthesis of this compound is achieved through the reaction of D-mannitol with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid.[1] This reaction introduces a nitro group at the C1 position of the mannitol (B672) backbone.

General Experimental Protocol for Synthesis

While detailed, step-by-step published protocols are scarce, the following outlines the general procedure based on the known reaction:

  • Dissolution: D-mannitol is dissolved in an aqueous solution.

  • Acidification: The solution is acidified with hydrochloric acid.

  • Nitration: An aqueous solution of sodium nitrite is added dropwise to the acidified mannitol solution under controlled temperature conditions.

  • Reaction Quenching and Neutralization: The reaction is quenched, and the solution is carefully neutralized.

  • Purification: The product, this compound, is purified from the reaction mixture, typically through recrystallization or chromatographic techniques.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, stoichiometry, and reaction time, is crucial for achieving good yield and purity.

Application in Blood-Brain Barrier Transport Studies

The primary application of this compound is as an electroactive tracer to monitor its transport across the blood-brain barrier.[1] Its presence and concentration in the brain's extracellular space can be quantified using differential pulse voltammetry (DPV).

Experimental Workflow for In Vivo BBB Permeability Studies

The following diagram illustrates a typical workflow for using this compound in in vivo BBB permeability experiments.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Compound Administration cluster_data_acq Data Acquisition & Analysis animal_anesthesia Anesthesia electrode_implantation Microelectrode Implantation in Brain Region of Interest animal_anesthesia->electrode_implantation iv_injection Intravenous Injection of This compound electrode_implantation->iv_injection dpv_measurement Differential Pulse Voltammetry Measurement iv_injection->dpv_measurement data_analysis Data Analysis: Concentration vs. Time dpv_measurement->data_analysis bbb_permeability Calculation of BBB Permeability data_analysis->bbb_permeability

In Vivo BBB Permeability Experimental Workflow
Detailed Methodology for Differential Pulse Voltammetry

  • Electrode Preparation: A suitable working electrode (e.g., carbon fiber microelectrode), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode are used.

  • Potential Waveform Application: A differential pulse waveform is applied to the working electrode. This typically involves a series of voltage pulses of increasing amplitude superimposed on a DC potential ramp.

  • Current Measurement: The current is sampled twice for each pulse, once before the pulse and once at the end of the pulse. The difference in current is plotted against the base potential.

  • Peak Analysis: The resulting voltammogram will show a peak at a potential characteristic of the reduction of the nitro group on this compound. The height of this peak is proportional to the concentration of the compound.

  • Calibration: To determine the absolute concentration, a pre- or post-calibration of the electrode with known concentrations of this compound is required.

Biological Activities and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities of this compound beyond its use as a BBB transport marker. No specific interactions with signaling pathways have been identified. The compound is generally considered to be a passive tracer in the context of BBB studies. One source suggests it may have an effect on neurotransmitters in the frontoparietal cortex, but further research is needed to substantiate this claim.[1]

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data on the transport kinetics (e.g., permeability coefficients, influx/efflux rates) of this compound across the blood-brain barrier. Such data would be highly dependent on the specific experimental model and conditions used.

Conclusion

This compound is a valuable tool for the real-time, in vivo assessment of blood-brain barrier permeability. Its electrochemical properties allow for sensitive detection using differential pulse voltammetry. While the general principles of its synthesis and application are understood, there is a notable absence of detailed, standardized protocols and quantitative data in the public domain. Further research and publication of detailed methodologies would greatly enhance the utility and reproducibility of studies employing this compound.

References

An In-depth Technical Guide to 1-Deoxy-1-nitro-D-mannitol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Deoxy-1-nitro-D-mannitol, a nitro-sugar alcohol with unique applications in biomedical research. The document details its initial discovery and synthesis, provides in-depth experimental protocols for its preparation and use as a marker for blood-brain barrier permeability, and presents available quantitative data. Furthermore, it explores the potential mechanism of action, drawing parallels with related nitro compounds, and visualizes key processes through detailed diagrams. This guide serves as a foundational resource for researchers interested in the chemistry and biological evaluation of nitro-sugars and their derivatives.

Introduction

This compound is a polyhydroxylated aliphatic nitro compound derived from D-mannitol. Unlike its parent sugar alcohol, the introduction of a nitro group at the C1 position imparts distinct chemical properties that have been leveraged in specific research applications. This guide will delve into the historical context of its synthesis, provide detailed methodologies for its preparation and use, and discuss its known biological interactions and potential mechanisms of action.

Discovery and History

The synthesis of this compound was first reported in 1946 by J. C. Sowden and H. O. L. Fischer in their work on carbohydrate C-nitroalcohols.[1] Their research focused on the condensation of nitroalkanes with aldoses, a reaction now widely known as the Henry reaction or nitroaldol reaction. This pioneering work laid the foundation for the synthesis of a variety of nitro-sugars and their derivatives.

The synthesis of this compound is achieved through the reaction of D-mannitol with a nitrating agent. One described method involves the use of sodium nitrite (B80452) and hydrochloric acid.[2] A more classical and foundational approach is the condensation of an appropriate sugar aldehyde with a nitroalkane, like nitromethane, under basic conditions, which is a hallmark of the Henry reaction.

For many years after its initial synthesis, this compound remained a relatively obscure compound, primarily of interest to carbohydrate chemists. It was not until the late 20th century that its potential as a research tool in neuroscience was realized. In 1998, a study was published detailing its use as a marker for monitoring the transport of substances across the blood-brain barrier (BBB).[3][4] This application takes advantage of the molecule's electrochemical properties, which allow for its detection using differential pulse voltammetry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 14199-83-8[5]
Molecular Formula C₆H₁₃NO₇[2]
Molecular Weight 211.17 g/mol [2]
Appearance Solid[5]
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[O-][5]
InChI Key HOFCJTOUEGMYBT-UHFFFAOYSA-N[5]

Experimental Protocols

Synthesis of this compound (Conceptual Workflow)

The synthesis of this compound can be approached via the Henry reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This process involves the reaction of a nitroalkane with a carbonyl compound in the presence of a base. In the context of synthesizing this compound, the starting material would be a suitable five-carbon sugar aldehyde (an aldopentose) which reacts with nitromethane. The resulting nitroalditol would then be subjected to stereoselective reduction or isomerization to yield the D-manno configuration.

G Conceptual Synthesis Workflow A D-Arabinose (or other suitable aldopentose) D Henry Reaction (Nitroaldol Condensation) A->D B Nitromethane (CH3NO2) B->D C Base Catalyst (e.g., NaOH) C->D E Mixture of 1-Deoxy-1-nitro-D-hexitols (e.g., gluco and manno epimers) D->E F Purification / Isomerization E->F G This compound F->G G Experimental Workflow for BBB Transport Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rat (Pentobarbital) B Surgical Preparation: Expose Femoral Vein & Cortex A->B C Implant Carbon Fiber Microelectrode in Cortex B->C D Record Baseline DPV Signal C->D E Inject this compound (Femoral Vein) D->E F Continuously Monitor DPV Signal in Cortex E->F G Apply Stimulus (optional) (e.g., Locus Coeruleus Stimulation) F->G I Analyze Time-Course of DN-Man Signal Rise F->I H Observe Change in DPV Signal G->H J Quantify Changes in BBB Permeability H->J G Hypothesized NO-Mediated Signaling Pathway A This compound B Enzymatic Denitration (e.g., P450, GST) A->B C Nitric Oxide (NO) B->C D Soluble Guanylate Cyclase (sGC) C->D activates F cGMP D->F E GTP E->D G Protein Kinase G (PKG) F->G activates H Smooth Muscle Relaxation G->H leads to

References

Physical and chemical characteristics of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-nitro-D-mannitol is a nitro-functionalized sugar alcohol derived from D-mannitol. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, available experimental protocols, and biological applications. The information is compiled from scientific literature and chemical supplier data. It is important to note that while general properties are available, detailed experimental spectroscopic data and in-depth biological studies on this specific compound are limited in publicly accessible resources. This document aims to consolidate the existing knowledge and highlight areas for future research.

Physical and Chemical Characteristics

This compound is a solid organic compound.[1] Its core structure is based on the six-carbon sugar alcohol D-mannitol, with a nitro group replacing the hydroxyl group at the C1 position.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₇[1][2]
Molecular Weight 211.17 g/mol [1][2]
CAS Number 14199-83-8[1][2]
Appearance Solid[1]
Melting Point 133 °C[3]
Boiling Point 608.3 °C at 760 mmHg (Predicted)[3]
Density 1.632 g/cm³ (Predicted)[3]
Solubility Data not available. The parent compound, D-mannitol, is soluble in water.
InChI Key HOFCJTOUEGMYBT-UHFFFAOYSA-N
SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--[O-]

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases and should be confirmed experimentally.

Experimental Protocols

Synthesis: Nitration of D-Mannitol

A described method for the synthesis of this compound involves the reaction of D-mannitol with sodium nitrite (B80452) in the presence of hydrochloric acid.[2] This reaction is a type of nucleophilic substitution where the hydroxyl group at the C1 position of mannitol (B672) is replaced by a nitro group.

Generalized Protocol:

  • Dissolution: D-mannitol is dissolved in an appropriate solvent, likely water.

  • Addition of Reagents: Sodium nitrite is added to the solution, followed by the careful addition of hydrochloric acid. The acid serves to generate nitrous acid in situ, which is the reactive species for the nitration.

  • Reaction Conditions: The reaction is likely carried out at a controlled temperature to prevent unwanted side reactions. The exact temperature and reaction time would need to be optimized.

  • Work-up and Purification: After the reaction is complete, the product would be isolated from the reaction mixture. This could involve neutralization, extraction, and subsequent purification steps such as recrystallization or column chromatography to obtain pure this compound.

Note: This is a generalized procedure based on the brief description found. A thorough literature search for analogous reactions and optimization of reaction conditions are necessary for practical synthesis.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the hydroxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the synthesized compound.

Biological Activity and Applications

The primary documented application of this compound is as a voltammetric reagent for monitoring the transport across the blood-brain barrier (BBB). Its electrochemical properties allow for its detection, making it a useful tool in studying the permeability of the BBB to small molecules.

There is a lack of detailed information regarding other biological activities, mechanisms of action, or interactions with specific signaling pathways for this compound. While the parent compound, D-mannitol, is used as an osmotic diuretic[4][5], and other nitro compounds have a wide range of biological activities, these properties cannot be directly extrapolated to this compound without experimental validation.

Toxicological data for this compound is not available in the public domain. The parent compound, D-mannitol, has been studied for its toxicological profile.[6][7][8]

Visualizations

Synthesis_of_1_Deoxy_1_nitro_D_mannitol Mannitol D-Mannitol Reaction Nitration Reaction Mannitol->Reaction Reagents NaNO₂ / HCl Reagents->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS MP Melting Point Analysis Synthesized_Compound->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MP->Purity_Assessment

Caption: Characterization workflow for this compound.

Conclusion

This compound is a compound with established basic chemical properties and a noted application in neuroscience research as a tool to study the blood-brain barrier. However, there is a significant lack of detailed, publicly available experimental data, including spectroscopic analyses, a validated synthesis protocol, and comprehensive biological activity studies. This guide consolidates the current knowledge and underscores the need for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

1-Deoxy-1-nitro-D-mannitol: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 1-Deoxy-1-nitro-D-mannitol. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines direct information with data from analogous structures, such as sugar alcohols and nitroalkanes, to provide a thorough understanding for research and development purposes.

Physicochemical Properties

This compound is a nitro-sugar alcohol derivative of D-mannitol. Its structure, combining a hydrophilic polyol backbone with a polar nitro group, dictates its physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₁₃NO₇[1][2]
Molecular Weight 211.17 g/mol [1][2]
Melting Point 133°C[2]
Boiling Point 608.3°C at 760 mmHg[2]
Appearance White crystalline powder[3]
Specific Rotation [α]D²⁰ = -7.0±1° (c=2, H₂O)[3]

Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in the literature. However, based on its structure and the properties of related compounds, a qualitative and estimated solubility profile can be established.

Inference from Structure: The presence of five hydroxyl groups and a polar nitro group suggests that this compound is a polar molecule. The multiple hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents like water.[4] The parent compound, D-mannitol, is soluble in water.[5][6]

Qualitative Observations: One source describes a solution of this compound in water as a "clear colourless solution," which confirms its solubility in water to at least 2 g/100mL (c=2).[3]

SolventExpected SolubilityRationale
Water SolubleHigh polarity and extensive hydrogen bonding capability from hydroxyl groups.[3][4]
Ethanol Moderately Soluble to SolubleEthanol is a polar protic solvent that can hydrogen bond with the hydroxyl groups. Generally, the solubility of sugars and sugar alcohols decreases with the decreasing polarity of the alcohol.[7]
Methanol SolubleMethanol is more polar than ethanol, suggesting potentially higher solubility.[7]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a polar aprotic solvent capable of accepting hydrogen bonds.
Non-polar solvents (e.g., Hexane, Toluene) InsolubleThe high polarity of this compound makes it incompatible with non-polar solvents.
Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, DMSO)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Centrifuge an aliquot of the supernatant to remove any undissolved solids.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with the appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker bath A->B Agitate C Centrifuge to separate undissolved solid B->C After equilibration D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is influenced by factors such as temperature, pH, and light.

Thermal Stability: Nitroalkanes, in general, can undergo exothermic decomposition at elevated temperatures.[2][8] One study indicates that heating an aqueous solution of this compound leads to a dehydration reaction, forming 2,6-anhydro-1-deoxy-1-nitro-D-mannitol.[9] This suggests that the compound is susceptible to degradation at higher temperatures, particularly in an aqueous environment.

pH Stability: The stability of nitroalkanes can be significantly affected by pH. In the presence of a strong base, nitroalkanes with an α-hydrogen can form a resonance-stabilized nitronate anion. This can be a key step in various reactions and potential degradation pathways. In acidic conditions, the nitro group is generally more stable, but hydrolysis can occur under forcing conditions. While specific data for this compound is lacking, it is reasonable to assume that its stability will be pH-dependent.

ConditionExpected StabilityPotential Degradation Pathway
High Temperature (aqueous) UnstableDehydration to form 2,6-anhydro-1-deoxy-1-nitro-D-mannitol.[9]
Strongly Basic (e.g., NaOH) Potentially UnstableFormation of nitronate anion, which could lead to further reactions or degradation.
Strongly Acidic (e.g., HCl) Moderately StablePotential for hydrolysis or other acid-catalyzed degradation at elevated temperatures.
Neutral (aqueous) Relatively StableThe parent compound, mannitol (B672), is stable in aqueous solutions.[10]
Experimental Protocol for Stability Assessment

A common method to assess the stability of a compound under various conditions is through forced degradation studies.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and deionized water (neutral).

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a set period.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.

  • Oxidative Stability:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

    • Incubate and analyze as described for hydrolytic stability.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Analyze the samples at the end of the exposure period.

G cluster_stress Stress Conditions cluster_incubation Incubation & Sampling cluster_analysis Analysis A This compound Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Neutral (H₂O) A->D E Oxidative (H₂O₂) A->E F Photolytic (Light) A->F G Incubate at controlled temperature/light B->G C->G D->G E->G F->G H Sample at time intervals G->H I Neutralize (if needed) H->I J Analyze by HPLC-PDA I->J K Assess degradation & identify products J->K

Forced degradation study workflow.

Potential Degradation Pathway

Based on available literature, a potential thermal degradation pathway for this compound in an aqueous solution is through intramolecular dehydration.

G A This compound C₆H₁₃NO₇ B 2,6-Anhydro-1-deoxy-1-nitro-D-mannitol C₆H₁₁NO₆ A->B Heat (aqueous solution) -H₂O

Potential thermal degradation pathway.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in readily available sources, a strong theoretical and qualitative understanding can be derived from its chemical structure and the behavior of related compounds. It is expected to be soluble in polar protic solvents and susceptible to degradation under thermal and potentially strong pH conditions. The provided experimental protocols offer a framework for researchers to generate specific and accurate data for their applications. Further studies are warranted to fully characterize the solubility and stability profile of this compound.

References

Safety and Handling of 1-Deoxy-1-nitro-D-mannitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and known applications of 1-Deoxy-1-nitro-D-mannitol. The information is intended to support laboratory professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid, inorganic molecule.[1][2] While specific quantitative data is limited, the available information is summarized below.

PropertyValueSource
Molecular Formula C₆H₁₃NO₇[2]
Molecular Weight 211.17 g/mol [2]
CAS Number 14199-83-8[2]
Appearance Solid[2]
Melting Point 133°C[3]
Boiling Point 608.3°C at 760 mmHg[3]
Flash Point 268.9°C[3]
Density 1.632 g/cm³[3]
Storage Class Code 11 - Combustible Solids[2]

Hazard Identification and Safety Precautions

According to available safety data sheets, 1-Deoxy-1-nitro-L-mannitol (an isomer) is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, as with any chemical, appropriate laboratory safety practices should be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Eyeshields or safety glasses compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[2][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[2][4]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used if dust formation is likely.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

  • Ensure adequate ventilation in the handling area.[4]

  • Avoid dust formation.[4]

  • Store in a well-ventilated place. Keep container tightly closed.

  • Incompatible with strong oxidizing agents.[4]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Toxicological Information

Nitrates and nitrites themselves are not carcinogenic, but they can react with other compounds to form carcinogens.[5] Ingestion of high levels of nitrites has been associated with methemoglobinemia.[6] All nitric esters are known to be vasodilators, which can cause headaches upon exposure.[7] However, solids are less likely to penetrate the skin compared to liquids or vapors.[7]

D-mannitol, the parent compound, is generally considered biologically inert and has low toxicity.[8] It is used as an osmotic diuretic.[9]

Experimental Applications and Protocols

The primary documented use of this compound is as a voltammetric reagent for monitoring blood-brain barrier (BBB) transport.[1][10]

Synthesis of this compound

A general synthesis method involves the reaction of sodium nitrite (B80452) with mannitol (B672) in the presence of hydrochloric acid.[1] Another potential synthetic route is via a Henry reaction (nitroaldol reaction), which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[11][12][13]

Conceptual Synthesis Workflow via Henry Reaction:

G Conceptual Synthesis Workflow cluster_reactants Reactants Nitroalkane Nitroalkane Deprotonation Deprotonation of Nitroalkane Nitroalkane->Deprotonation Aldehyde Aldehyde/Ketone (e.g., a protected mannose derivative) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Aldehyde->Nucleophilic_Attack Base Base Catalyst Base->Deprotonation Nitronate Nitronate Intermediate Deprotonation->Nitronate Nitronate->Nucleophilic_Attack Alkoxide β-nitro alkoxide Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Product This compound (β-nitro alcohol) Protonation->Product

Caption: Conceptual workflow for the synthesis of this compound via the Henry reaction.

Blood-Brain Barrier Permeability Assay

While a specific protocol for using this compound in a BBB permeability assay is not detailed in the literature, a general workflow can be described. Mannitol is known to transiently open the BBB by osmotic disruption.[8]

General Experimental Workflow for In Vivo BBB Permeability Assay:

G In Vivo BBB Permeability Assay Workflow Animal_Prep Animal Preparation (e.g., anesthesia, cannulation) Baseline Establish Baseline (e.g., physiological monitoring) Animal_Prep->Baseline Mannitol_Infusion Intra-arterial Infusion of Mannitol (to open BBB) Baseline->Mannitol_Infusion DNM_Infusion Infusion of This compound Mannitol_Infusion->DNM_Infusion Sample_Collection Serial Blood and/or Brain Microdialysate Sampling DNM_Infusion->Sample_Collection Analysis Voltammetric Analysis of Samples (to quantify DNM concentration) Sample_Collection->Analysis Data_Analysis Data Analysis (calculate permeability coefficient) Analysis->Data_Analysis

Caption: General workflow for an in vivo blood-brain barrier permeability assay using mannitol and a test compound.

Potential Biological Activity: Vasodilation

As a nitro-compound, this compound may act as a nitrovasodilator. Nitrovasodilators are prodrugs that release nitric oxide (NO).[2] NO then activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[1][2]

Signaling Pathway of Nitrovasodilator-Induced Vasodilation:

G Nitrovasodilator Signaling Pathway Nitrovasodilator This compound (Nitrovasodilator) NO_Release Release of Nitric Oxide (NO) Nitrovasodilator->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Calcium_Decrease Decreased Intracellular Ca²⁺ PKG->Calcium_Decrease leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Calcium_Decrease->Relaxation

References

Methodological & Application

Application Notes and Protocols for 1-Deoxy-1-nitro-D-mannitol in Blood-Brain Barrier Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The assessment of BBB permeability is crucial in neuroscience research and the development of therapeutics targeting the central nervous system. 1-Deoxy-1-nitro-D-mannitol (DN-Man) is a marker used for the real-time, quantitative assessment of BBB permeability.[1] This document provides detailed application notes and protocols for the use of DN-Man in BBB permeability studies, primarily focusing on in vivo applications in rodent models using differential pulse voltammetry (DPV).

Principle of the Method

This compound is an electroactive compound that can be detected and quantified in the brain parenchyma using the electrochemical technique of differential pulse voltammetry.[1] Following intravenous administration, the rate and extent of DN-Man accumulation in the brain's extracellular space are measured using a carbon fiber microelectrode implanted in the brain region of interest. The slow rise in the DN-Man signal in the brain is indicative of a functional and intact BBB.[1] Alterations in the BBB permeability, for instance, following experimental manipulation, will result in a quantifiable change in the rate of DN-Man transport into the brain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and findings related to the use of this compound for BBB permeability studies as reported in the literature.

Table 1: Physicochemical and Voltammetric Properties of this compound

ParameterValueReference
Molecular FormulaC₆H₁₃NO₇N/A
Molecular Weight211.17 g/mol N/A
Detection MethodDifferential Pulse Voltammetry (DPV)[1]
In Vitro Detection Limit0.5 mmol/L[1]
Linearity RangeUp to 30 mmol/L (r = 0.996)[1]

Table 2: Experimental Parameters and Results from In Vivo Studies

ParameterValue/ObservationReference
Animal ModelPentobarbital-anesthetized rats[1]
Route of AdministrationFemoral vein injection[1]
Blood ConcentrationApproximately 30 mmol/L[1]
Baseline BBB StateSlow time-course of DN-Man signal rise in the cortex[1]
Effect of Locus Coeruleus StimulationSignificant increase in DN-Man current in the cortex (to 168 ± 59% of control)[1]
Duration of Permeability ChangeShort-lasting (minutes)[1]

Experimental Protocols

Protocol 1: In Vivo BBB Permeability Assessment in Rats using this compound and Differential Pulse Voltammetry

This protocol describes the in vivo measurement of BBB permeability to DN-Man in anesthetized rats.

Materials:

  • This compound (DN-Man)

  • Pentobarbital (B6593769)

  • Saline (0.9% NaCl)

  • Carbon fiber microelectrodes

  • Ag/AgCl reference electrode

  • Voltammetry apparatus (e.g., potentiostat)

  • Stereotaxic frame

  • Surgical instruments

  • Cannulation supplies (for femoral vein)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with pentobarbital (dose to be determined based on institutional guidelines).

    • Mount the animal in a stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedures:

    • Perform a midline scalp incision and expose the skull.

    • Drill a small burr hole over the brain region of interest (e.g., frontoparietal cortex).

    • Carefully lower the carbon fiber microelectrode into the brain parenchyma to the desired depth.

    • Place a reference electrode (Ag/AgCl) in contact with the cortical surface or another suitable location.

    • Cannulate the femoral vein for intravenous administration of DN-Man.

  • Voltammetric Detection:

    • Connect the working (carbon fiber) and reference electrodes to the potentiostat.

    • Allow the baseline voltammetric signal to stabilize.

    • Record baseline differential pulse voltammograms.

  • DN-Man Administration and Data Acquisition:

    • Administer a bolus of DN-Man solution via the cannulated femoral vein to achieve an approximate blood concentration of 30 mmol/L.[1]

    • Immediately begin recording differential pulse voltammograms at regular intervals (e.g., every 1-2 minutes) to monitor the change in the DN-Man signal in the brain.

    • Continue recording for a sufficient duration to establish the time-course of DN-Man entry into the brain.

  • Experimental Manipulation (Optional):

    • To study the effect of a stimulus on BBB permeability, apply the stimulus (e.g., electrical stimulation of a specific brain region like the locus coeruleus) after a stable baseline of DN-Man transport has been established.[1]

    • Continue to record the voltammetric signal to measure any changes in the rate of DN-Man accumulation.

  • Data Analysis:

    • Measure the peak height of the DN-Man oxidation signal in each voltammogram.

    • Plot the signal intensity as a function of time to visualize the kinetics of DN-Man transport across the BBB.

    • Quantify the change in permeability by comparing the rate of signal increase or the peak signal amplitude before and after the experimental manipulation.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_surgery Surgical Intervention cluster_measurement Measurement cluster_analysis Data Analysis anesthesia Anesthetize Rat stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic skull_prep Expose Skull & Drill Burr Hole stereotaxic->skull_prep electrode Implant Microelectrode skull_prep->electrode baseline Record Baseline Voltammetry electrode->baseline cannulation Cannulate Femoral Vein injection Inject DN-Man cannulation->injection baseline->injection recording Record DN-Man Signal injection->recording plot Plot Signal vs. Time recording->plot quantify Quantify Permeability Changes plot->quantify

Caption: Workflow for in vivo BBB permeability measurement.

Diagram 2: Conceptual Signaling Pathway of Locus Coeruleus-Mediated BBB Permeability Change

signaling_pathway LC Locus Coeruleus (LC) Stimulation NE Norepinephrine (NE) Release LC->NE Activates Adrenergic Adrenergic Receptors on Endothelial Cells NE->Adrenergic Binds to TJ Tight Junction Modulation Adrenergic->TJ Alters Permeability Increased BBB Permeability to DN-Man TJ->Permeability Leads to

References

Protocol for differential pulse voltammetry with 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Determination of 1-Deoxy-1-nitro-D-mannitol using Differential Pulse Voltammetry

Introduction

This compound is an important chemical compound, and its application as a voltammetric reagent for monitoring blood-brain barrier transport highlights the need for precise and reliable analytical methods for its quantification. Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique well-suited for the analysis of electroactive species such as nitro compounds.[1][2] This application note provides a detailed protocol for the determination of this compound using DPV, based on established methodologies for the analysis of similar nitro compounds.

The principle of this method lies in the electrochemical reduction of the nitro group on the mannitol (B672) derivative at a working electrode.[1] DPV offers enhanced sensitivity compared to other voltammetric techniques by minimizing the background charging current, resulting in well-defined peaks proportional to the analyte concentration.[2][3]

Quantitative Data Summary

ParameterTypical Value RangeReference
Limit of Quantification (LOQ)1 - 10 µmol L⁻¹[1]
Linear Range1 - 100 µmol L⁻¹[4][5]
Peak Potential (Ep)-0.2 V to -0.8 V vs. Ag/AgCl[6][7][8]
pH of Supporting Electrolyte2.0 - 7.0[1][9]

Experimental Protocol

This protocol outlines the necessary steps for the determination of this compound using Differential Pulse Voltammetry.

Reagents and Solutions
  • This compound Stock Solution (1 mM): Accurately weigh 21.117 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask. Store in a dark, refrigerated environment.

  • Supporting Electrolyte (Britton-Robinson Buffer, 0.04 M): Prepare a solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid in deionized water. Adjust the pH to the desired value (e.g., pH 4.0) using a 0.2 M sodium hydroxide (B78521) solution.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

Instrumentation and Electrodes
  • Potentiostat with DPV capabilities

  • Three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (in 1.0 M KCl)

    • Auxiliary Electrode: Platinum wire

  • Electrochemical Cell

  • Nitrogen Gas Supply for deoxygenation

Electrode Preparation

Before each measurement, polish the GCE surface with 0.05 µm alumina (B75360) slurry on a polishing pad for 1 minute. Rinse thoroughly with deionized water and sonicate for 2 minutes in deionized water to remove any residual alumina particles. Finally, dry the electrode surface under a stream of nitrogen.

DPV Measurement Procedure
  • Pipette a known volume (e.g., 10 mL) of the working standard solution or sample into the electrochemical cell.

  • Assemble the three-electrode system in the cell.

  • Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.[8]

  • Set the DPV parameters on the potentiostat. The following are recommended starting parameters, which should be optimized for the specific instrument and experimental conditions:

    • Initial Potential: 0.0 V

    • Final Potential: -1.0 V

    • Scan Rate: 10 - 50 mV/s[7][9]

    • Pulse Amplitude (Modulation Amplitude): 50 mV[7][9]

    • Pulse Duration (Pulse Width): 50 ms[9]

  • Initiate the DPV scan and record the voltammogram.

  • Between measurements, rinse the electrodes with deionized water.

Data Analysis
  • Measure the peak current from the resulting voltammogram.

  • Construct a calibration curve by plotting the peak current as a function of the this compound concentration for the working standard solutions.

  • Determine the concentration of this compound in the unknown sample by interpolating its peak current on the calibration curve.

Visualizations

DPV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock & Standard Solutions D Add Sample to Electrochemical Cell A->D B Prepare Supporting Electrolyte (Britton-Robinson Buffer) B->D C Polish and Clean Glassy Carbon Electrode E Assemble Three-Electrode System C->E D->E F Deoxygenate with Nitrogen Purge E->F G Set DPV Parameters on Potentiostat F->G H Run DPV Scan and Record Voltammogram G->H I Measure Peak Current H->I J Construct Calibration Curve I->J K Determine Sample Concentration J->K

Caption: Experimental workflow for the differential pulse voltammetry analysis of this compound.

DPV_Signaling Analyte This compound (in solution) Reduction Electrochemical Reduction of Nitro Group Analyte->Reduction Applied Potential Electrode Working Electrode (Glassy Carbon) Electrode->Reduction Current Peak Current (Measured) Reduction->Current proportional to Concentration Analyte Concentration Current->Concentration determines

Caption: Logical relationship between analyte concentration and measured signal in the DPV experiment.

References

Application Notes and Protocols for 1-Deoxy-1-nitro-D-mannitol in Rodent Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the in vivo application of 1-Deoxy-1-nitro-D-mannitol in rodent models. Despite extensive searches, no studies detailing the pharmacology, toxicology, or pharmacokinetics of this specific compound in any animal model could be identified. Therefore, the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested is not possible at this time.

The available information on this compound is primarily limited to its chemical properties and its use as a research reagent. It is described as an inorganic molecule utilized for monitoring the transport of d-arabinose across blood vessels and has been noted for its potential use in voltammetric techniques for monitoring blood-brain barrier transport.[1] Commercial suppliers also list it as a chemical for research use only, not for personal or veterinary applications.[1][2]

It is crucial to distinguish This compound from the well-studied compound D-mannitol . While both are sugar alcohols, the addition of the nitro group and the deoxygenation at the first position in this compound result in a distinct chemical entity with potentially different biological properties. Extensive research exists on the in vivo application of D-mannitol in rodent models, including long-term toxicology and carcinogenicity studies.[3][4][5][6][7] These studies, however, are not applicable to this compound.

Future Research Directions

The absence of published in vivo data for this compound suggests a nascent stage of research for this compound. For researchers, scientists, and drug development professionals interested in pursuing studies with this molecule, the following logical progression of experiments would be necessary to establish its in vivo profile.

Logical Workflow for Future In Vivo Studies

G cluster_0 Preclinical In Vivo Evaluation A Acute Toxicity Studies (e.g., in mice and rats) C Dose-Range Finding Studies A->C Determine maximum tolerated dose (MTD) B Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) E Efficacy/Pharmacodynamic (PD) Studies (in relevant disease models) B->E Inform dosing regimen for efficacy studies C->B Select doses for PK studies D Sub-chronic and Chronic Toxicity Studies C->D Select doses for long-term studies F Genotoxicity and Carcinogenicity Assessment D->F Assess long-term safety

Caption: A logical workflow for the preclinical in vivo evaluation of a novel compound like this compound.

Hypothetical Experimental Protocols

While no specific protocols for this compound exist, standard methodologies for similar small molecules in rodent models can be adapted. The following are generalized examples of protocols that would need to be developed and validated for this specific compound.

Hypothetical Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Dose Formulation: Prepare a vehicle control and at least three graded dose levels of this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). The selection of initial doses would be based on any available in vitro cytotoxicity data or computational predictions.

  • Administration: Administer the test substance via the intended clinical route (e.g., intravenous bolus, oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days. Record body weights and food consumption.

  • Terminal Procedures: At the end of the observation period, perform a complete necropsy, including macroscopic examination of all organs and tissues. Collect blood for hematology and clinical chemistry analysis. Preserve selected organs for histopathological examination.

Hypothetical Pharmacokinetic Study Protocol

Objective: To characterize the pharmacokinetic profile of this compound in rodents.

Animal Model: Male Wistar rats with cannulated jugular veins.

Methodology:

  • Dose Administration: Administer a single intravenous (IV) and oral (PO) dose of this compound to separate groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Analysis: Process blood samples to plasma and analyze for concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Signaling Pathway Diagram (Hypothetical)

Given the nitro group in its structure, one might hypothesize that this compound could act as a nitric oxide (NO) donor, a property that would need to be experimentally verified. If confirmed, it could potentially modulate signaling pathways regulated by NO, such as the soluble guanylate cyclase (sGC) pathway.

G cluster_0 Hypothetical NO-Mediated Signaling Pathway Compound This compound (Hypothetical NO Donor) NO Nitric Oxide (NO) Compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP GTP GTP GTP->cGMP sGC catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Modulation of Neurotransmission PKG->Neurotransmission

Caption: A hypothetical signaling pathway for this compound, assuming it acts as a nitric oxide donor.

References

The Use of 1-Deoxy-1-nitro-D-mannitol as a Neuronal Tracer: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific studies or established protocols for the use of 1-Deoxy-1-nitro-D-mannitol as a neuronal tracer. The information presented herein is a generalized framework based on the principles of neuronal tracing with small molecules and should be adapted and validated experimentally.

Application Notes

Introduction

Neuronal tracing is a fundamental technique in neuroscience for mapping neural circuits and understanding the intricate connections between different brain regions. Tracers are substances that are taken up by neurons and transported along their axons, allowing for the visualization of neuronal pathways. While various tracers exist, including viral vectors and large dextran (B179266) amines, small molecule tracers offer unique advantages such as the potential for non-invasive delivery and specific uptake mechanisms.

This compound is a small, modified sugar molecule. While its application as a neuronal tracer is not documented, its structural similarity to glucose and mannitol (B672) suggests potential for uptake by neuronal glucose transporters or other sugar transport mechanisms. Its nitro group could potentially be leveraged for detection via electrochemical methods or specific antibodies.

Principle of a Hypothetical Neuronal Tracing Application

The putative mechanism for this compound as a neuronal tracer would involve its uptake into neurons at the site of administration, followed by axonal transport. Depending on the primary uptake site (soma vs. axon terminal), it could theoretically act as an anterograde or retrograde tracer.

  • Anterograde Transport: If taken up by the cell body (soma), the tracer would be transported down the axon to the presynaptic terminals, revealing the projections of the neuron.

  • Retrograde Transport: If taken up by the axon terminals, it would be transported back to the soma, identifying the neurons that project to the injection site.

The visualization of the tracer within the neural tissue would be the final step in delineating the neural pathway.

Potential Advantages and Disadvantages
Potential Advantages Potential Disadvantages
Small molecular size may facilitate diffusion and uptake.Lack of established protocols and validation.
Potential for uptake via endogenous transporters (e.g., GLUTs).Unknown transport efficiency and directionality (anterograde vs. retrograde).
The nitro group may allow for electrochemical detection.Potential for neurotoxicity at higher concentrations.
Structural similarity to mannitol could infer low immunogenicity.Visualization may require specific, currently unavailable antibodies or complex histochemical techniques.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific application of this compound as a neuronal tracer.

Protocol 1: In Vivo Administration

This protocol describes the stereotactic injection of the tracer into a specific brain region of a model organism.

Materials:

  • This compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Stereotactic apparatus

  • Microsyringe pump and Hamilton syringe

  • Surgical instruments

Procedure:

  • Preparation of Tracer Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., 1-10 mM). Filter-sterilize the solution.

  • Animal Anesthesia: Anesthetize the animal using an approved protocol and mount it in the stereotactic apparatus.

  • Surgical Procedure: Expose the skull and identify the target coordinates for the desired brain region. Drill a small burr hole at the injection site.

  • Tracer Injection: Lower the microsyringe to the target depth and infuse the tracer solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage.

  • Post-Injection: Leave the needle in place for 5-10 minutes to prevent backflow, then slowly retract it. Suture the incision.

  • Survival Period: Allow the animal to recover for a predetermined survival period (e.g., 24 hours to 7 days) to permit axonal transport of the tracer.

Protocol 2: Tissue Processing and Visualization

This protocol outlines the steps for preparing the brain tissue and visualizing the tracer.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Cryostat or vibrating microtome

  • Microscope slides

  • Primary antibody against the nitro-group or a modified form of the tracer (hypothetical)

  • Fluorescently labeled secondary antibody

  • Mounting medium

Procedure:

  • Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with ice-old PBS followed by 4% PFA.

  • Post-fixation and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brain by immersing it in 15% sucrose until it sinks, followed by 30% sucrose.

  • Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or vibrating microtome.

  • Immunohistochemistry (Hypothetical):

    • Wash sections in PBS.

    • Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate sections with the primary antibody overnight at 4°C.

    • Wash sections and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Wash sections and mount on microscope slides with mounting medium.

  • Microscopy: Visualize the labeled neurons using a fluorescence or confocal microscope.

Visualizations

Below are conceptual diagrams illustrating the potential workflows and mechanisms.

experimental_workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis A Tracer Preparation (this compound in aCSF) B Stereotactic Injection (Target Brain Region) A->B C Axonal Transport (Survival Period) B->C D Tissue Perfusion & Fixation C->D Tissue Collection E Brain Sectioning D->E F Immunohistochemistry / Visualization E->F G Microscopy & Data Analysis F->G

Figure 1: Experimental workflow for neuronal tracing.

signaling_pathway cluster_neuron Neuron cluster_soma Soma / Dendrite cluster_axon Axon cluster_terminal Axon Terminal uptake Uptake anterograde Anterograde Transport (via Microtubules) uptake->anterograde Axonal Cytosol transport_protein Glucose Transporter (e.g., GLUT3) transport_protein->uptake visualization Accumulation & Visualization anterograde->visualization tracer This compound tracer->transport_protein

Figure 2: Hypothetical mechanism of neuronal uptake and transport.

Conclusion

The use of this compound as a neuronal tracer is, at present, a theoretical concept. The provided application notes and protocols are intended to serve as a foundational guide for researchers interested in exploring its potential. Significant experimental validation would be required to determine its efficacy, transport characteristics, and optimal detection methods. Future studies should focus on assessing its uptake in neuronal cell cultures, determining its direction of transport in vivo, and developing reliable visualization techniques.

Application Notes and Protocols for Monitoring Blood-Brain Barrier Transport Using 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for utilizing 1-Deoxy-1-nitro-D-mannitol (DN-Man) as a marker for monitoring Blood-Brain Barrier (BBB) transport. The protocols are designed for both in vivo and in vitro experimental setups and are intended to assist researchers in assessing BBB permeability and integrity.

Introduction

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of molecules across the BBB can occur via two main routes: the transcellular pathway (through the endothelial cells) and the paracellular pathway (between the endothelial cells).[1] Small hydrophilic molecules, such as mannitol (B672), primarily cross the BBB via the paracellular pathway, which is tightly regulated by complex protein structures called tight junctions.[2]

This compound is a derivative of D-mannitol that can be used as a marker to study BBB transport.[3] Its nitro group allows for electrochemical detection, offering a sensitive method for real-time monitoring of its concentration in the brain's extracellular space.[3][4] This makes it a valuable tool for investigating dynamic changes in BBB permeability under various physiological and pathological conditions.

Quantitative Data Summary

The following table summarizes the BBB permeability of mannitol and sucrose, which are commonly used markers for paracellular transport. While specific quantitative permeability data for this compound is not widely available in the literature, its use as a voltammetrically monitored marker indicates its ability to cross the BBB, particularly when the barrier is transiently opened.[3][4] One study noted a significant increase in the voltammetric signal of DN-Man in the brain cortex following electrical stimulation of the locus coeruleus, indicating its passage across the BBB.[3]

CompoundMolecular Weight ( g/mol )In Vitro Permeability Coefficient (Papp) (cm/s)In Vivo Brain Uptake Clearance (Kin) (µL/min/g)Primary Transport PathwayReference(s)
Mannitol 182.174.99 x 10⁻⁷0.146Paracellular[5]
Sucrose 342.303.12 x 10⁻⁷0.068Paracellular[5]
This compound 211.17Data not availableData not availablePresumed Paracellular[3]

Signaling Pathway: Paracellular Transport Across the BBB

The paracellular pathway is primarily regulated by the tight junctions between the endothelial cells of the BBB. These junctions are dynamic structures composed of various proteins, including claudins, occludin, and junctional adhesion molecules (JAMs), which are linked to the actin cytoskeleton via scaffolding proteins like ZO-1, ZO-2, and ZO-3. The integrity of these junctions dictates the permeability of the paracellular route.

Paracellular Pathway Regulation at the BBB cluster_0 Blood Vessel Lumen cluster_1 Brain Parenchyma cluster_3 Tight Junction Complex DN_Man This compound TJ Claudin Occludin JAMs DN_Man->TJ Paracellular Transport DN_Man_Brain This compound EC1 Endothelial Cell 1 EC2 Endothelial Cell 2 TJ->DN_Man_Brain ZO ZO-1, ZO-2, ZO-3 TJ->ZO Actin Actin Cytoskeleton ZO->Actin

Caption: Regulation of paracellular transport across the BBB via tight junctions.

Experimental Protocols

Protocol 1: In Vivo Monitoring of DN-Man Transport Using Differential Pulse Voltammetry

This protocol describes the real-time monitoring of this compound transport across the BBB in an anesthetized rat model using differential pulse voltammetry (DPV).

Materials:

  • This compound (DN-Man)

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Voltammetric analyzer capable of DPV

  • Carbon fiber microelectrodes

  • Stereotaxic apparatus

  • Femoral vein catheter

  • Physiological saline

  • Anesthetic (e.g., pentobarbital)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus. Insert a catheter into the femoral vein for intravenous administration of DN-Man.

  • Electrode Implantation: Carefully implant a carbon fiber microelectrode into the desired brain region (e.g., frontoparietal cortex) using stereotaxic coordinates.

  • DPV Setup: Connect the microelectrode to the voltammetric analyzer. Set the DPV parameters for the detection of DN-Man (a detection limit of approximately 0.5 mmol/L can be achieved).[3]

  • Baseline Recording: Record a stable baseline voltammetric signal from the brain tissue.

  • DN-Man Administration: Inject a bolus of DN-Man solution via the femoral vein catheter to achieve an approximate blood concentration of 30 mmol/L.[3]

  • Data Acquisition: Continuously record the DPV signal to monitor the change in DN-Man concentration in the brain's extracellular space over time. The increase in the signal corresponds to the transport of DN-Man across the BBB.

  • (Optional) BBB Modulation: To study changes in BBB permeability, introduce a stimulus known to affect the BBB (e.g., electrical stimulation of the locus coeruleus, administration of osmotic agents) and observe the corresponding changes in the DN-Man signal.[3]

  • Data Analysis: Quantify the change in the voltammetric signal to determine the relative amount and kinetics of DN-Man transport.

In Vivo Experimental Workflow

In Vivo BBB Transport Monitoring Workflow A Anesthetize Rat and Place in Stereotaxic Frame B Implant Femoral Vein Catheter A->B C Implant Carbon Fiber Microelectrode in Brain A->C E Inject this compound (DN-Man) via Catheter B->E D Establish Stable Baseline DPV Recording C->D D->E F Continuously Record DPV Signal for DN-Man in Brain E->F G (Optional) Apply BBB Modulating Stimulus F->G H Analyze Voltammetric Data to Quantify DN-Man Transport F->H G->F

Caption: Workflow for in vivo monitoring of BBB transport using DN-Man.

Protocol 2: In Vitro BBB Permeability Assay Using a Transwell Model

This protocol provides a general method for assessing the permeability of a substance like this compound across an in vitro BBB model using a Transwell system.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Astrocyte cell line (optional, for co-culture)

  • Cell culture medium and supplements

  • This compound (DN-Man)

  • Detection system for DN-Man (e.g., voltammetry, LC-MS/MS)

  • Plate reader or appropriate analytical instrument

Procedure:

  • Cell Culture: Culture brain endothelial cells on the apical side of the Transwell insert. For a more physiologically relevant model, co-culture with astrocytes on the basolateral side can be performed.[6]

  • Barrier Formation: Allow the endothelial cells to form a confluent monolayer with tight junctions. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Permeability Assay: a. Replace the medium in the apical (upper) and basolateral (lower) chambers with a transport buffer. b. Add a known concentration of DN-Man to the apical chamber. c. At specified time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber. d. To maintain sink conditions, replace the volume of the collected sample with fresh transport buffer.

  • Sample Analysis: Analyze the concentration of DN-Man in the collected samples using a suitable detection method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of transport of DN-Man to the basolateral chamber

    • A is the surface area of the Transwell membrane

    • C0 is the initial concentration of DN-Man in the apical chamber

In Vitro Experimental Workflow

In Vitro BBB Permeability Assay Workflow A Seed Endothelial Cells on Transwell Insert B Culture to Form a Confluent Monolayer A->B C Monitor Barrier Integrity (TEER Measurement) B->C D Add DN-Man to Apical Chamber C->D E Incubate and Collect Samples from Basolateral Chamber at Time Intervals D->E F Analyze DN-Man Concentration in Samples E->F G Calculate Apparent Permeability Coefficient (Papp) F->G

Caption: Workflow for in vitro BBB permeability assay using a Transwell model.

References

Application Note & Protocol: Quantification of 1-Deoxy-1-nitro-D-mannitol in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxy-1-nitro-D-mannitol is a nitrated sugar alcohol of interest in various research fields, including neuroscience and pharmacology. Accurate quantification of this compound in complex biological matrices like brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]

Experimental Principle

The method involves the homogenization of brain tissue, followed by protein precipitation to release the analyte into a soluble fraction.[5][6][7] The extract is then clarified and analyzed by LC-MS/MS. Chromatographic separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity for the target analyte.

I. Data Presentation

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in brain tissue.

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity (r²) >0.995
Dynamic Range 1.5 - 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 105%
Matrix Effect Minimal (<15%)

II. Experimental Protocols

A. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Brain tissue samples

  • Phosphate-buffered saline (PBS), pH 7.4

B. Equipment

  • Homogenizer (e.g., bead-based or rotor-stator)

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

C. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add 400 µL of ice-cold PBS (pH 7.4).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Protein Precipitation:

    • To 100 µL of the brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[5][6]

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Clarification:

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

D. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • MRM Transitions: (To be determined by direct infusion of the analytical standard. Hypothetical transitions are provided below)

      • This compound: Q1: 210.1 -> Q3: 46.0 (for the nitro group)

      • Internal Standard (IS): (Determined based on the specific IS used)

E. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank brain homogenate matrix.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BrainTissue Brain Tissue Sample Homogenization Homogenization in PBS BrainTissue->Homogenization ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Result Concentration Result Quantification->Result

Caption: Experimental workflow for the quantification of this compound in brain tissue.

signaling_pathway cluster_cellular_environment Cellular Environment cluster_cell Target Cell (e.g., Neuron) DNM This compound Receptor Membrane Receptor / Transporter DNM->Receptor Binds/Enters SecondMessenger Second Messenger Cascade (e.g., cAMP, cGMP) Receptor->SecondMessenger Activates Kinase Protein Kinase Activation (e.g., PKA, PKG) SecondMessenger->Kinase TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylates GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Neuroprotection, Apoptosis) GeneExpression->CellularResponse Leads to

References

Application Note: Voltammetric Detection of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-1-nitro-D-mannitol (DNM) is a nitro-sugar derivative that has shown promise as a chemical marker for various biological and chemical processes. Its voltammetric detection offers a sensitive and quantitative method for its analysis. This application note provides a detailed protocol for the determination of DNM using differential pulse voltammetry (DPV), a highly sensitive electrochemical technique. The method is based on the electrochemical reduction of the nitro group present in the DNM molecule.

Principle

The voltammetric detection of this compound is based on the electrochemical reduction of its nitro group (-NO₂) at a working electrode. In an acidic medium, the nitro group undergoes an irreversible reduction to a hydroxylamine (B1172632) group (-NHOH), which involves the transfer of four electrons and four protons.[1] This electrochemical reaction produces a current that is proportional to the concentration of DNM in the solution. Differential Pulse Voltammetry (DPV) is employed to enhance the sensitivity of the measurement by minimizing the background charging current.[2]

Data Presentation

Quantitative data for the voltammetric detection of this compound is not extensively available in the literature. The following table provides a template with typical performance characteristics observed for the voltammetric analysis of similar nitro compounds. These values should be determined experimentally for a specific analytical setup.

ParameterTypical Value Range
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl (3M KCl)
Auxiliary ElectrodePlatinum Wire
Supporting Electrolyte0.1 M HCl or Britton-Robinson buffer (pH 2-5)
TechniqueDifferential Pulse Voltammetry (DPV)
Potential Range0 V to -1.0 V (vs. Ag/AgCl)
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Linear Range1 µM - 100 µM
Sensitivity0.1 - 1 µA/µM

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the voltammetric detection of this compound.

Reagents and Materials
  • This compound (DNM) standard

  • Hydrochloric acid (HCl) or Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • High-purity water (e.g., Milli-Q)

  • Inert gas (Nitrogen or Argon) for deoxygenation

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode filled with 3M KCl

  • Auxiliary Electrode: Platinum wire or rod

  • Voltammetric analyzer/potentiostat

  • Electrochemical cell

  • Micropipettes and standard laboratory glassware

Preparation of Solutions
  • Supporting Electrolyte (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 900 mL of high-purity water. Dilute to a final volume of 1 L with high-purity water.

  • Britton-Robinson (BR) Buffer: Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in high-purity water. Adjust the pH to the desired value (e.g., pH 4.0) by adding 0.2 M NaOH.

  • DNM Standard Stock Solution (1 mM): Accurately weigh 21.117 mg of this compound and dissolve it in 100 mL of the supporting electrolyte to obtain a 1 mM stock solution. Store in a cool, dark place.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

Voltammetric Measurement Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.

    • Rinse the electrode thoroughly with high-purity water and sonicate for 2 minutes in water to remove any residual alumina particles.

    • Dry the electrode with a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Place a known volume (e.g., 10 mL) of the supporting electrolyte into the electrochemical cell.

    • Assemble the three-electrode system: the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the auxiliary electrode.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

  • Background Scan:

    • Record a differential pulse voltammogram of the supporting electrolyte alone to establish the background signal.

  • Sample Analysis:

    • Add a known volume of the DNM working standard solution to the electrochemical cell.

    • Stir the solution for a brief period (e.g., 30 seconds) to ensure homogeneity.

    • Stop the stirring and allow the solution to become quiescent (approximately 30 seconds).

    • Record the differential pulse voltammogram over the specified potential range (e.g., 0 V to -1.0 V).

    • The reduction peak corresponding to DNM should appear. The peak height is proportional to the DNM concentration.

  • Calibration Curve:

    • Repeat the analysis with at least five different concentrations of DNM to construct a calibration curve by plotting the peak current versus the DNM concentration.

  • Unknown Sample Measurement:

    • For an unknown sample, prepare the sample in the supporting electrolyte and perform the DPV measurement under the same conditions.

    • Determine the concentration of DNM in the unknown sample using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Supporting Electrolyte & DNM Standards cell_setup Assemble Electrochemical Cell prep_solution->cell_setup prep_electrode Polish & Clean Working Electrode prep_electrode->cell_setup deoxygenate Deoxygenate Solution (N2/Ar Purge) cell_setup->deoxygenate background_scan Record Background Voltammogram deoxygenate->background_scan add_sample Add DNM Standard/Sample background_scan->add_sample record_dpv Record Differential Pulse Voltammogram add_sample->record_dpv measure_peak Measure Peak Current record_dpv->measure_peak calibration Construct Calibration Curve measure_peak->calibration determine_conc Determine Unknown Concentration calibration->determine_conc

Caption: Experimental workflow for voltammetric detection of DNM.

Electrochemical Reduction Pathway of a Nitro Group

reduction_pathway nitro R-NO₂ (Nitro Compound) hydroxylamine R-NHOH (Hydroxylamine) nitro->hydroxylamine + 4e⁻, + 4H⁺

References

Application Notes and Protocols for 1-Deoxy-1-nitro-D-mannitol: In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A search of the current scientific literature reveals a significant gap in published in vivo studies for 1-Deoxy-1-nitro-D-mannitol. As of now, there are no publicly available data on the dosage, administration, pharmacokinetics, or toxicology of this specific compound in animal models. The information that is available is primarily from chemical suppliers, indicating its use is for research purposes.

This lack of published data prevents the creation of detailed, evidence-based application notes and protocols as requested. The following sections, therefore, provide general guidance and preliminary considerations for researchers planning in vivo studies with novel compounds like this compound, drawing parallels with its parent compound, D-mannitol, where appropriate, but with the strong caveat that the nitro group significantly alters the molecule's properties.

Preclinical Research Workflow for a Novel Compound

Researchers embarking on in vivo studies with a new chemical entity such as this compound would typically follow a structured workflow. This ensures a systematic evaluation of the compound's properties and safety before proceeding to more complex efficacy studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies in_vitro_char Physicochemical Properties (Solubility, Stability) cell_based_assays In Vitro Efficacy & Cytotoxicity Assays in_vitro_char->cell_based_assays Initial Screening pk_pd_studies Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based_assays->pk_pd_studies Promising candidates advance toxicology Toxicology & Safety Pharmacology pk_pd_studies->toxicology Determine exposure & dose efficacy_models Efficacy in Disease Models toxicology->efficacy_models Establish safe dose range

Caption: A generalized workflow for preclinical in vivo research of a novel compound.

Experimental Protocols: General Methodologies

Without specific data for this compound, the following are generalized protocols for the administration of substances to laboratory animals. The choice of route and vehicle would need to be determined through initial physicochemical and pilot tolerability studies.

Vehicle Selection and Preparation

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound. Common vehicles for preclinical studies include:

  • Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or water for injection. The solubility of this compound in these vehicles would need to be determined.

  • Co-solvents: For poorly water-soluble compounds, co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) may be used. However, the potential toxicity of the co-solvent itself must be considered and appropriate vehicle control groups included in the study.

Protocol for Vehicle Preparation (Hypothetical):

  • Determine the desired concentration of this compound.

  • Based on solubility tests, select an appropriate vehicle.

  • If using a co-solvent, first dissolve the compound in the co-solvent (e.g., DMSO) and then slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation.

  • Ensure the final concentration of the co-solvent is well-tolerated by the animal model. For instance, the final concentration of DMSO is often kept below 10% for intravenous injections.

  • Prepare fresh on the day of dosing and protect from light if the compound is light-sensitive.

Administration Routes

The choice of administration route depends on the target organ, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution. This route is often used in early pharmacokinetic and toxicology studies.

  • Intraperitoneal (IP) Injection: A common route in rodents, offering a larger surface area for absorption than subcutaneous injection.

  • Oral Gavage (PO): Used to assess oral bioavailability and is a more clinically relevant route for many potential therapeutics.

  • Subcutaneous (SC) Injection: Leads to slower absorption and a more sustained release compared to IV or IP routes.

A study on the related compound, 1-deoxymannitol, in mice utilized both oral and intraperitoneal routes. The study noted that the compound was readily but incompletely absorbed from the intestine and most of the absorbed dose was excreted unchanged in the urine within 24 hours.[1] However, the nitro group in this compound could significantly alter its absorption, distribution, metabolism, and excretion profile.

Quantitative Data: Considerations for D-Mannitol (Parent Compound)

While not directly applicable to this compound, the extensive research on D-mannitol can provide a starting point for understanding the potential biological context. D-mannitol is an osmotic diuretic used clinically to reduce intracranial and intraocular pressure.

ParameterAnimal ModelDosage/ConcentrationAdministration RouteKey FindingReference
Blood-Brain Barrier Opening Rabbits4 mL (20-25% solution)IntracarotidEffective in disrupting the BBB.[1]
Blood-Brain Barrier Opening Mice1 mL and 3 mL (25% solution)Intra-arterialHigh dose resulted in significant mannitol (B672) accumulation in the brain.[2][3]
Blood-Labyrinth Barrier Permeability Guinea Pigs250 mg/kg (20% solution)IntravenousTransiently increased the permeability of the blood-labyrinth barrier.[4]
Cerebral Blood Flow Dogs2 g/kgIntravenous (bolus)Resulted in a transient increase followed by a significant reduction in cerebral blood flow.
Chronic Blood-Brain Barrier Dysfunction Rats1.5 - 2.5 g/kg (25% solution)Intravenous (bolus)Periodic administration induced chronic BBB dysfunction.
Pharmacokinetics Humans50, 100, and 150 gOralBioavailability was just over 20% and dose-dependent.[4][5]

It is crucial to reiterate that these data pertain to D-mannitol and should not be used to infer the properties or appropriate dosage of this compound. The addition of a nitro group can dramatically change a molecule's polarity, reactivity, and biological interactions, likely leading to a very different toxicological and pharmacokinetic profile.

Signaling Pathways

There is no information in the current literature regarding the signaling pathways affected by this compound. For the parent compound, D-mannitol, its primary mechanism of action is physical rather than through specific signaling pathways; it acts as an osmotic agent.[6]

Conclusion and Future Directions

The development of detailed application notes and protocols for the in vivo use of this compound is contingent on the publication of foundational research. Future studies should focus on:

  • Basic Physicochemical Characterization: Determining solubility and stability in various pharmaceutically acceptable vehicles.

  • In Vitro Cytotoxicity: Assessing the compound's toxicity in relevant cell lines to estimate a starting dose for in vivo studies.

  • Pilot In Vivo Studies: Conducting dose-range finding and tolerability studies in a small number of animals to establish a safe dose range.

  • Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity of the compound.

Until such data become available, researchers should proceed with caution, employing a systematic and iterative approach to study design.

References

The Use of 1-Deoxy-1-nitro-D-mannitol in Neuropharmacology Research: An Overview and Application Notes for D-Mannitol

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on 1-Deoxy-1-nitro-D-mannitol: Extensive literature review indicates that this compound is a recognized chemical compound primarily utilized as a research tool. Specifically, it has been described as a voltammetric reagent for monitoring blood-brain barrier (BBB) transport. However, there is a notable absence of published research on its broader applications in neuropharmacology, particularly concerning its potential neuroprotective effects, mechanisms of action in neuronal signaling, or its use in animal models of neurological diseases. Consequently, detailed application notes and experimental protocols for these purposes are not available in the current scientific literature.

In light of this, and recognizing the needs of researchers in neuropharmacology, this document provides comprehensive Application Notes and Protocols for its parent compound, D-Mannitol . D-Mannitol is a well-established and extensively studied agent in neuropharmacology, primarily used for its osmotic diuretic properties to reduce intracranial pressure and cerebral edema.

Application Notes and Protocols for D-Mannitol in Neuropharmacology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to D-Mannitol in Neuropharmacology

D-Mannitol is a sugar alcohol that is widely used in clinical and preclinical settings to manage elevated intracranial pressure (ICP) and cerebral edema associated with various

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Deoxy-1-nitro-D-mannitol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate mixing of the reactants. The nitration of polyols can be a heterogeneous reaction, and efficient stirring is crucial.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion before quenching the reaction.

  • Side Reactions:

    • Cause: The strongly acidic and oxidizing conditions can lead to the formation of byproducts. Over-oxidation of mannitol (B672) is a common side reaction when using nitric acid.[1] The formation of multiple nitrate (B79036) esters (dinitrates, trinitrates, etc.) can also occur.[2][3]

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) to minimize oxidation and other side reactions. The slow, dropwise addition of the nitrating agent to the mannitol solution is critical to control the reaction exotherm.

  • Product Loss During Work-up and Purification:

    • Cause: this compound has some solubility in water, which is often used during the work-up. Significant product loss can occur during aqueous washes and recrystallization if the solvent volumes are not optimized.

    • Solution: When quenching the reaction with ice-water, use the minimum volume necessary. During recrystallization, ensure the solution is fully saturated before cooling and wash the collected crystals with a minimal amount of ice-cold solvent.

  • Decomposition of the Product:

    • Cause: The product may be unstable under prolonged exposure to acidic conditions or high temperatures.

    • Solution: Quench the reaction promptly upon completion. Avoid excessive heating during solvent removal or recrystallization.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up & Purification Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Starting material present side_reactions Significant Side Reactions check_conditions->side_reactions Discoloration/Gas evolution product_loss Product Loss check_workup->product_loss Excessive solvent use solution1 Increase Reaction Time & Improve Stirring incomplete->solution1 solution2 Optimize Temperature Control & Slow Reagent Addition side_reactions->solution2 solution3 Minimize Aqueous Volumes & Use Ice-Cold Solvents product_loss->solution3

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Multiple Spots on TLC / Peaks in HPLC Indicating Impurities

Question: My product shows multiple spots on the TLC plate and several peaks in the HPLC chromatogram. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots or peaks indicates a mixture of compounds. In the synthesis of this compound, these impurities are typically unreacted starting material, over-oxidation products, and other nitrated species.

Common Impurities and Identification:

ImpurityPotential CauseIdentification by HPLC (Hypothetical)
D-Mannitol (Unreacted) Incomplete reaction.Earlier retention time than the product due to higher polarity.
D-Mannosaccharic Acid Oxidation of D-mannitol by nitric acid.[1]May have a significantly different retention time; can be confirmed by LC-MS.
Mannitol Dinitrates Over-nitration of D-mannitol.Later retention time than the mononitro product due to lower polarity.
Other Nitrate Esters Non-selective nitration at other hydroxyl groups.May appear as closely eluting peaks to the main product.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying solid organic compounds.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol (B145695) and water, or isopropanol, can be effective. The choice of solvent can influence the crystal form.[4]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, they may be due to oxidation products. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of ice-cold solvent.

The formation of major impurities can be visualized as follows:

impurity_formation mannitol D-Mannitol nitrating_agent HNO₃ / H⁺ product This compound mannitol->product Desired Reaction oxidation_product D-Mannosaccharic Acid (Oxidation Product) mannitol->oxidation_product Side Reaction (Over-oxidation) dinitrate Mannitol Dinitrate (Over-nitration Product) product->dinitrate Side Reaction (Further Nitration)

Caption: Formation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from D-mannitol and a nitrating agent (such as a mixture of nitric acid and a dehydrating agent like sulfuric acid, or sodium nitrite (B80452) in acidic conditions) is believed to proceed via the formation of a nitronium ion (NO₂⁺) as the active electrophile.[2] The hydroxyl group on the C1 position of mannitol acts as a nucleophile, attacking the nitronium ion. This is followed by deprotonation to yield the nitrate ester. The "deoxy" nomenclature in this context refers to the replacement of a hydroxyl hydrogen with a nitro group, not the removal of the entire hydroxyl group. The synthesis from sodium nitrite and hydrochloric acid involves the in-situ formation of nitrous acid, which can be oxidized to nitric acid or form other nitrating species.[5]

reaction_pathway mannitol D-Mannitol (with -CH₂OH group) intermediate Protonated Intermediate mannitol->intermediate Nucleophilic Attack nitronium Nitronium Ion (NO₂⁺) nitronium->intermediate product This compound intermediate->product Deprotonation

Caption: Simplified reaction pathway.

Q2: What are the critical safety precautions to take during this synthesis?

A2: The nitration of polyols can be highly exothermic and potentially explosive.[6] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Maintain strict temperature control, using an ice bath to keep the reaction mixture cool.

  • Add the nitrating agent slowly and in a controlled manner to prevent a runaway reaction.

  • Quench the reaction carefully by slowly adding the reaction mixture to a large amount of ice.

Q3: Which analytical techniques are recommended for product characterization and impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for quantifying the main product and non-chromophoric impurities like unreacted mannitol. A reverse-phase C18 column can be used with a mobile phase of acetonitrile (B52724) and water.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The chemical shifts and coupling constants will be characteristic of the this compound structure.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10 g of D-mannitol in 50 mL of concentrated sulfuric acid. Maintain the temperature below 5 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred mannitol solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

Purification by Recrystallization

  • Transfer the crude, dried product to a flask.

  • Add a minimal amount of a suitable solvent (e.g., 9:1 ethanol:water) and heat the mixture gently with stirring until the solid dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals to a constant weight.

HPLC Analysis Method (Illustrative)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Expected Retention Times (Hypothetical):

CompoundRetention Time (min)
D-Mannitol~ 3.5
This compound ~ 5.2
Mannitol Dinitrate~ 8.0

References

Optimizing signal-to-noise ratio in 1-Deoxy-1-nitro-D-mannitol voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the voltammetric analysis of 1-Deoxy-1-nitro-D-mannitol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the voltammetric analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am not seeing any peak for this compound. What could be the problem?

A1: A complete lack of a signal can stem from several issues:

  • Incorrect Potential Range: The reduction of the nitro group on this compound occurs at a specific negative potential. Ensure your potential window is set appropriately to observe this reduction. For many nitro compounds, this is in the range of -0.5 V to -1.5 V versus a standard reference electrode.

  • Improper Electrode Connection: Verify that the working, reference, and counter electrodes are correctly connected to the potentiostat.

  • Analyte Concentration Too Low: The concentration of this compound in your solution may be below the detection limit of your system. Prepare a fresh, higher concentration standard to confirm your setup is working.

  • Inactive Electrode Surface: The surface of your working electrode may be fouled. Polish the electrode according to the manufacturer's instructions to ensure a clean, active surface.

Q2: My voltammogram is very noisy. How can I improve the signal-to-noise ratio?

A2: A high level of noise can obscure your signal. Here are several strategies to reduce noise:

  • Use a Faraday Cage: A Faraday cage is essential to shield your electrochemical cell from external electromagnetic interference from other lab equipment.

  • Proper Grounding: Ensure your potentiostat and any other connected equipment are properly grounded.

  • Deoxygenate the Solution: Dissolved oxygen is electroactive and can interfere with your measurement, especially at negative potentials. Purge your sample solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[1]

  • Optimize DPV/SWV Parameters: In Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), adjusting parameters like pulse amplitude, pulse width, and scan rate can significantly improve the signal-to-noise ratio by minimizing the contribution of charging current.[2][3]

  • Signal Averaging: If your software allows, signal averaging of multiple scans can effectively reduce random noise.

  • Digital Filtering: Applying a digital filter post-acquisition can smooth the data, but be cautious not to distort the peak shape.

Q3: The peak potential of my analyte seems to shift between experiments. Why is this happening?

A3: A shifting peak potential can indicate a few issues:

  • Reference Electrode Instability: The potential of your reference electrode may be drifting. Check the filling solution level and ensure there are no air bubbles in the electrode. If the problem persists, the reference electrode may need to be replaced.

  • Changes in pH: The electrochemical reduction of nitro compounds is highly dependent on pH.[4] Even small changes in the pH of your supporting electrolyte between experiments can cause the peak potential to shift. Ensure your buffer is properly prepared and has sufficient buffering capacity.

  • Liquid Junction Potential Changes: If you are using different supporting electrolytes, changes in the liquid junction potential can cause a shift in the measured potential.

Q4: I am observing a sloping or drifting baseline. What is the cause and how can I correct it?

A4: A sloping baseline is often due to the charging current at the electrode-solution interface. This can be exacerbated by:

  • High Scan Rate: A faster scan rate leads to a larger charging current. Reducing the scan rate can help flatten the baseline.

  • Large Electrode Surface Area: A larger electrode has a higher capacitance, resulting in a greater charging current. Using a smaller electrode can be beneficial.

  • Software Correction: Most modern electrochemistry software has a function for baseline correction, which can be applied post-measurement to flatten the voltammogram for easier peak height analysis.[5]

Q5: There are unexpected peaks in my voltammogram. Where are they coming from?

A5: Extraneous peaks can arise from several sources:

  • Dissolved Oxygen: As mentioned, oxygen can produce reduction peaks. Thoroughly deoxygenating your solution is crucial.

  • Impurities in the Supporting Electrolyte: Use high-purity salts and solvents to prepare your supporting electrolyte to avoid contamination.

  • Contamination from the Reference Electrode: Leakage from the reference electrode can introduce interfering species into your solution.

  • Products of the Electrochemical Reaction: The initial reduction product of this compound may undergo further electrochemical reactions, leading to additional peaks.

Experimental Protocols

Below is a representative experimental protocol for the determination of this compound using Differential Pulse Voltammetry (DPV). This should be optimized for your specific instrumentation and experimental conditions.

1. Preparation of Solutions

  • Supporting Electrolyte: Prepare a 0.1 M phosphate (B84403) buffer solution (PBS) and adjust the pH to an acidic value (e.g., pH 3-5), as the reduction of nitro compounds is often favored in acidic media.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in the supporting electrolyte.

  • Working Solutions: Prepare a series of working solutions with different concentrations of this compound by diluting the stock solution with the supporting electrolyte.

2. Electrochemical Cell Setup

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice. Polish the GCE with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in deionized water and then ethanol (B145695) to ensure a clean surface.

  • Reference Electrode: An Ag/AgCl electrode is typically used.

  • Counter Electrode: A platinum wire or graphite (B72142) rod can be used as the counter electrode.

  • Assembly: Assemble the three electrodes in the electrochemical cell containing the working solution.

3. Voltammetric Measurement (DPV)

  • Deoxygenation: Purge the working solution with high-purity nitrogen or argon for at least 5-10 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • DPV Parameters: Set the following initial DPV parameters (these should be optimized):

    • Initial Potential: 0.0 V

    • Final Potential: -1.2 V

    • Pulse Amplitude: 50 mV[6]

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

    • Potential Step: 5 mV

  • Data Acquisition: Run the DPV scan and record the voltammogram.

  • Blank Measurement: Record a voltammogram of the supporting electrolyte alone to obtain a background scan.

Data Presentation

Optimizing DPV Parameters for Signal Enhancement

The following table summarizes the effect of key DPV parameters on the measured signal. The goal is to maximize the peak current (Ip) while maintaining good peak shape and resolution.

ParameterEffect of Increasing the ParameterRecommendation for Optimization
Pulse Amplitude Increases peak current, but also broadens the peak and can increase background noise.Start with 50 mV and vary between 10-100 mV to find the best signal-to-noise ratio.[6]
Pulse Width Longer pulse widths can lead to narrower peaks, but may decrease peak current due to a lower effective scan rate.A typical starting point is 50 ms. Test values between 20-100 ms.
Scan Rate Higher scan rates increase peak current, but also increase the charging current, leading to a sloping baseline and potentially poorer resolution.Begin with a moderate scan rate (e.g., 20 mV/s) and adjust as needed.
Influence of pH on Peak Potential

The peak potential (Ep) for the reduction of nitro compounds is highly dependent on the pH of the supporting electrolyte. The following table provides a representative example of this relationship for a nitroaromatic compound, which is expected to be similar for this compound.

pHPeak Potential (Ep) vs. Ag/AgCl
3.0-0.65 V
5.0-0.78 V
7.0-0.91 V
9.0-1.04 V

Note: These are representative values. The exact peak potentials will depend on the specific experimental conditions.

Visualizations

Electrochemical Reduction Pathway of a Nitro Group

G RNO2 R-NO₂ (Nitro Compound) RNO2_rad [R-NO₂]⁻ (Nitro Radical Anion) RNO2->RNO2_rad +1e⁻ RNO R-N=O (Nitroso Compound) RNO2_rad->RNO +1e⁻, +2H⁺, -H₂O RNHOH R-NHOH (Hydroxylamine) RNO->RNHOH +2e⁻, +2H⁺ RNH2 R-NH₂ (Amine) RNHOH->RNH2 +2e⁻, +2H⁺, -H₂O

Caption: Electrochemical reduction pathway of a nitro group.

Experimental Workflow for Voltammetric Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Supporting Electrolyte and Analyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N₂ or Ar Purge) assemble_cell->deoxygenate run_scan Run DPV Scan deoxygenate->run_scan baseline_correct Baseline Correction run_scan->baseline_correct measure_peak Measure Peak Current and Potential baseline_correct->measure_peak calibration Create Calibration Curve measure_peak->calibration

Caption: General experimental workflow for voltammetric analysis.

Troubleshooting Logic for Noisy Signal

G start Noisy Voltammogram q_faraday Is a Faraday cage being used? start->q_faraday sol_faraday Use a Faraday cage to shield from external noise. q_faraday->sol_faraday No q_grounding Is the potentiostat properly grounded? q_faraday->q_grounding Yes sol_faraday->q_grounding sol_grounding Ensure proper grounding of the instrument. q_grounding->sol_grounding No q_deoxygenate Was the solution deoxygenated? q_grounding->q_deoxygenate Yes sol_grounding->q_deoxygenate sol_deoxygenate Purge with N₂ or Ar for 5-10 min. q_deoxygenate->sol_deoxygenate No q_params Have DPV/SWV parameters been optimized? q_deoxygenate->q_params Yes sol_deoxygenate->q_params sol_params Optimize pulse amplitude, width, and scan rate. q_params->sol_params No end Signal Improved q_params->end Yes sol_params->end

Caption: Troubleshooting logic for a noisy voltammetric signal.

References

Stability issues of 1-Deoxy-1-nitro-D-mannitol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deoxy-1-nitro-D-mannitol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with solutions of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Issue 1: Unexpected changes in solution pH over time.

  • Possible Cause: Degradation of this compound, potentially through acid-catalyzed hydrolysis, which can release acidic byproducts.

  • Troubleshooting Steps:

    • Monitor pH: Regularly check the pH of your stock and working solutions.

    • Buffer the Solution: Prepare solutions in a suitable buffer system to maintain a stable pH. The optimal pH for stability is likely near neutral, but should be determined empirically for your specific application.

    • Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation over time.

Issue 2: Loss of compound activity or inconsistent experimental results.

  • Possible Cause: Chemical degradation of this compound in your solution. Primary nitroalkanes can be susceptible to hydrolysis under strongly acidic conditions.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use an analytical technique such as HPLC to check the purity of your stock solution.

    • Control Experimental Conditions: Avoid exposing the solution to harsh conditions such as strong acids (pH < 4) or bases (pH > 8), high temperatures, or intense light for extended periods.

    • Evaluate Solvent Effects: If using organic solvents, ensure they are of high purity and do not contain contaminants that could promote degradation.

Issue 3: Appearance of a yellow color in the solution.

  • Possible Cause: Formation of degradation products. The appearance of color could indicate the formation of nitroso compounds or other chromophoric byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

    • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Purity Analysis: Analyze the discolored solution by UV-Vis spectroscopy or HPLC to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or -80 °C) may be appropriate, but it is crucial to first confirm that the compound does not precipitate or degrade upon freeze-thaw cycles. Solutions should ideally be prepared fresh.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be pH-dependent. Strongly acidic conditions (pH < 4) may lead to acid-catalyzed hydrolysis, a reaction common for primary nitroalkanes known as the Nef reaction.[1][2][3][4][5] Alkaline conditions (pH > 8) can promote the formation of the more reactive nitronate tautomer, which may also lead to degradation.[1][6] A neutral pH range (approximately 6-7.5) is generally recommended for initial experiments.

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemistry of primary nitroalkanes, a probable degradation pathway in acidic solution is hydrolysis to form D-mannitol-1-carboxylic acid and hydroxylamine.[4][5] Under basic conditions, tautomerization to the nitronate form can occur, which may then undergo other reactions. Reduction of the nitro group to an amine is also a possibility under reducing conditions.[9]

Q5: Can I heat solutions of this compound?

A5: Heating should be approached with caution. Elevated temperatures can accelerate the rate of chemical degradation. If heating is necessary for your experimental protocol, it should be for the shortest duration possible, and the stability of the compound under those conditions should be verified.

Data Presentation

Table 1: Qualitative Summary of Factors Affecting this compound Stability in Solution

FactorConditionExpected Impact on StabilityRecommendations
pH Strongly Acidic (< 4)Low (Risk of Hydrolysis)Buffer to a neutral pH if possible.
Neutral (6 - 7.5)Optimal (Generally the most stable range)Maintain pH within this range for storage and experiments.
Alkaline (> 8)Moderate to Low (Favors reactive nitronate form)Avoid prolonged exposure to basic conditions.
Temperature 2-8 °CGood Recommended for short-term storage.
Room TemperatureModerate (Increased degradation rate over time)Prepare solutions fresh and use promptly.
Elevated (> 40 °C)Low (Significant acceleration of degradation)Avoid heating unless absolutely necessary and validated.
Light UV or Prolonged LightLow (Potential for photodegradation)Store and handle solutions in light-protected containers.
Oxygen Presence of AirModerate (Potential for oxidative degradation)For long-term storage, consider using degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Solvent Addition: Add a small amount of the desired solvent (e.g., ultrapure water, buffer, or an appropriate organic solvent) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the solid. If necessary, sonication in a room temperature water bath can be used to aid dissolution. Avoid heating.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (2-8 °C for short-term, or frozen for longer-term if validated).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Purity and Stability

  • Objective: To determine the purity of a this compound solution and monitor its degradation over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, can be used.

    • Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the nitroalkane or potential degradation products absorb (e.g., 210 nm).

  • Procedure:

    • Prepare a fresh standard solution of this compound at a known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Inject the aged or experimental solution.

    • Compare the chromatograms. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. The percentage of remaining compound can be calculated from the peak areas.

Visualizations

degradation_pathway compound compound intermediate intermediate product product condition condition DNM 1-Deoxy-1-nitro- D-mannitol Nitronate Nitronate Tautomer DNM->Nitronate Hydrolysis_Product D-mannitol-1-carboxylic acid + Hydroxylamine DNM->Hydrolysis_Product Hydrolysis (Nef Reaction) Amine_Product 1-Amino-1-deoxy- D-mannitol DNM->Amine_Product Reduction Nitronate->DNM Acid Strong Acid (H+) (e.g., pH < 4) Base Base (OH-) (e.g., pH > 8) Reduction Reducing Agent

Caption: Potential degradation pathways for this compound in solution.

troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Inconsistent Experimental Results Observed check_purity Is the stock solution known to be pure? start->check_purity prepare_fresh Prepare fresh solution from solid material check_purity->prepare_fresh No check_conditions Are experimental conditions (pH, temp, light) controlled? check_purity->check_conditions Yes retest Retest Experiment prepare_fresh->retest optimize_conditions Optimize conditions: - Use buffer (pH 6-7.5) - Protect from light - Avoid high temp check_conditions->optimize_conditions No check_conditions->retest Yes optimize_conditions->retest success Problem Resolved retest->success Success fail Problem Persists: Contact Technical Support retest->fail Failure

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_test_workflow step_node step_node analysis_node analysis_node start_end_node start_end_node start Start: Prepare fresh solution of known concentration t0_analysis Time = 0 Analysis: Analyze by HPLC for initial purity (Area_initial) start->t0_analysis aliquot Aliquot solution into separate vials for each test condition (e.g., pH, temp, light) t0_analysis->aliquot incubate Incubate solutions under the specified conditions for a defined time period (e.g., 24h, 48h, 1 week) aliquot->incubate tx_analysis Time = x Analysis: Analyze each aliquot by HPLC (Area_final) incubate->tx_analysis calculate Calculate % Remaining: (Area_final / Area_initial) * 100 tx_analysis->calculate end End: Determine optimal stability conditions calculate->end

References

Common experimental artifacts with 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deoxy-1-nitro-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Product Purity & Quality Control

Question: My experimental results are inconsistent. How can I assess the purity of my this compound sample?

Answer: Inconsistent results are often linked to sample purity. The synthesis of nitrated sugars can be challenging, sometimes resulting in viscous or gummy products that are difficult to purify.[1] Your sample may contain residual starting materials, solvents, or partially nitrated byproducts.[2] Some commercial suppliers do not provide detailed analytical data and place the responsibility of purity confirmation on the user.[3]

We recommend the following methods for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method to separate the main compound from potential impurities. Derivatization, for instance with p-nitrobenzoyl chloride, can be used to enhance UV detection of the sugar alcohol.[4]

  • Mass Spectrometry (MS): Techniques like Atmospheric-Pressure Chemical Ionization Mass Spectrometry (APCI-MS) can help identify the parent compound and potential fragments or impurities. Common fragmentation pathways for nitrated sugar alcohols involve the loss of NO₂, HNO₂, or NO₃ groups.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities. However, be aware of potential artifacts in NMR experiments, such as "spill-over" effects from saturation pulses.[6]

Question: What are common contaminants in this compound, and how can I remove them?

Answer: Common contaminants may include unreacted D-mannitol, residual nitrating acids (nitric and sulfuric acid), and partially nitrated mannitol (B672) species. Due to the difficulty in purifying nitrated sugars, these impurities can persist in the final product.[1] If you suspect contamination, recrystallization from a suitable solvent system is a potential purification step. However, finding an effective solvent system that selectively crystallizes the desired product without degradation can be challenging. It is advisable to consult literature on the purification of similar nitrated polyols.

Category 2: Stability, Storage, and Degradation

Question: What are the optimal storage conditions for this compound?

Answer: this compound is a solid and should be stored in a cool, dry, and dark place. Based on the behavior of similar primary nitroalkanes, the compound's stability, especially in solution, is pH-dependent.[1] Long-term storage of solutions is not recommended without preliminary stability studies under your specific experimental conditions.

Question: I suspect my this compound is degrading in my aqueous buffer. What are the likely degradation products and how can I detect them?

Answer: Yes, degradation in aqueous solutions is a potential issue. Primary nitroalkanes can exist in equilibrium with their nitronate tautomers, a process that is favored under neutral to alkaline pH.[1] This nitronate form can then undergo hydrolysis to release a nitrite (B80452) ion (NO₂⁻) and form the corresponding aldehyde (in this case, an oxidized mannitol derivative). This degradation pathway can be a significant source of experimental artifacts.

  • Artifacts from Degradation: The release of nitrite can interfere with electrochemical or colorimetric assays. The change in the primary compound's concentration will affect quantification, and the formation of an aldehyde introduces a new reactive species into your experiment.

  • Detection of Degradation: The presence of nitrite can be detected using the Griess test, a common colorimetric assay. The disappearance of the parent compound and the appearance of degradation products can be monitored by HPLC.

Below is a diagram illustrating the potential pH-dependent degradation pathway.

G cluster_main Potential Degradation Pathway of this compound A This compound (Nitroalkane form) B Nitronate Intermediate (Aci-form) A->B Tautomerization (pH-dependent) B->A C Mannitol-1-al (Aldehyde Derivative) B->C Hydrolysis (+ H₂O) D Nitrite Ion (NO₂⁻) (Released Artifact) B->D

Caption: Potential pH-dependent degradation of this compound.

Category 3: Application-Specific Troubleshooting (Differential Pulse Voltammetry)

Question: I am using this compound as a reagent for Differential Pulse Voltammetry (DPV) to monitor blood-brain barrier transport, but my voltammograms are very noisy. What could be the cause?[7][8]

Answer: Noisy signals are a common issue in voltammetry. Several factors could be contributing to this problem.[9] DPV is a highly sensitive technique, and its accuracy depends on minimizing background noise.[10][11]

Here is a summary of potential causes and solutions:

Potential CauseRecommended Solution
Poor Reference Electrode Performance Ensure your reference electrode is filled with the correct solution and is not clogged. Polish the electrode tip if necessary. Consider using a double-junction reference electrode.[9]
Electrical Interference Check all electrical connections and plugs. Use shielded cables. Ensure the potentiostat and cell are properly grounded and isolated from sources of electromagnetic interference (e.g., stir plates, pumps).[9]
Working Electrode Issues The working electrode surface must be meticulously clean. Follow a consistent pretreatment and conditioning protocol. Polishing may be required for solid electrodes.[10]
Gas Evolution Hydrogen evolution on the electrode surface, especially at negative potentials, can generate significant noise. Check the pH of your buffer and ensure it is appropriate for the potential window you are using.[9]
Solution Contamination Ensure high-purity solvents and electrolytes are used. Filter your solutions to remove particulate matter.

Question: I am not seeing a clear peak, or the peak potential is shifting between experiments in my DPV analysis. What should I do?

Answer: This could be related to either the analyte's stability or the experimental setup.

  • Analyte Stability: As discussed, this compound may be unstable depending on the pH and temperature of your buffer. Prepare fresh solutions and run experiments promptly. A shifting peak potential could indicate a change in the chemical environment at the electrode surface, possibly due to degradation products.

  • DPV Parameter Optimization: The shape and clarity of your DPV peak are highly dependent on the instrumental parameters. Systematically optimize the following:

    • Pulse Amplitude: Affects sensitivity. Higher amplitudes can increase the signal but also the background noise.[10]

    • Pulse Width/Time: Influences peak current and width. Longer pulse times can lead to narrower peaks.[10]

    • Scan Rate: Affects the overall experiment time and can influence peak shape.[10]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general framework. The column, mobile phase, and gradient may require optimization.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm for the nitro group).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and sample. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).

Protocol 2: Troubleshooting Workflow for DPV Experiments

This workflow helps systematically identify the source of common DPV issues.

G cluster_workflow DPV Troubleshooting Workflow Start Problem Encountered (e.g., Noisy Signal, No Peak) Check_Setup Step 1: Verify Physical Setup - Check all cable connections - Inspect reference electrode - Ensure proper grounding Start->Check_Setup Test_Standard Step 2: Run a Known Standard (e.g., Ferrocene, Methylene Blue) Check_Setup->Test_Standard Standard_OK Is the standard's voltammogram clean and correct? Test_Standard->Standard_OK System_Issue Issue likely with Potentiostat or Cell Hardware. Contact manufacturer support. Standard_OK->System_Issue No Analyte_Issue Issue is specific to your analyte or buffer system. Standard_OK->Analyte_Issue Yes Prep_Electrode Step 3: Re-prepare Working Electrode - Polish the surface - Perform electrochemical cleaning/conditioning Prep_Sample Step 4: Re-prepare Analyte Solution - Use fresh, high-purity buffer - Prepare this compound solution immediately before use Prep_Electrode->Prep_Sample Rerun_Sample Step 5: Rerun Experiment with Fresh Sample & Electrode Prep_Sample->Rerun_Sample Problem_Solved Problem Resolved Rerun_Sample->Problem_Solved Analyte_Issue->Prep_Electrode

Caption: A logical workflow for troubleshooting DPV experiments.

References

Technical Support Center: Optimizing BBB Transport Measurements with 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-Deoxy-1-nitro-D-mannitol (DN-Man) in your blood-brain barrier (BBB) transport research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during BBB transport measurements using DN-Man and differential pulse voltammetry (DPV).

Problem Possible Causes Solutions
No or Weak DN-Man Signal Improper electrode placement: The carbon fiber microelectrode is not in the target brain region's extracellular space.Verify stereotactic coordinates and electrode depth. Perform histological analysis post-experiment to confirm placement.
DN-Man degradation: The compound may have degraded due to improper storage or handling.Store DN-Man in a cool, dark, and dry place. Prepare solutions fresh for each experiment.
Low DN-Man concentration in blood: Insufficient dose administered or rapid clearance.Ensure the correct concentration is injected (e.g., approximately 30 mmol/L in blood)[1]. Consider a continuous infusion paradigm to maintain stable plasma levels.
Electrode fouling: Adsorption of proteins or other biological molecules onto the electrode surface can passivate it.Use pre-treated carbon fiber microelectrodes. If fouling is suspected, gently clean the electrode tip or use a new electrode.
High Background Noise/Interference Electrochemical interference: Endogenous electroactive species, such as ascorbic acid, can interfere with the DPV signal.Utilize differential pulse voltammetry to discriminate between DN-Man and interfering compounds based on their oxidation potentials. Electrode surface modifications can also enhance selectivity.
Electrical noise: Improper grounding or shielding of the experimental setup.Ensure all equipment is properly grounded to a common earth ground. Use a Faraday cage to shield the setup from external electrical noise.
Signal Instability or Drift Fluctuations in animal physiology: Changes in anesthesia depth, blood pressure, or body temperature can affect BBB permeability and blood flow.Continuously monitor and maintain stable physiological parameters throughout the experiment.
Electrode movement: Minor movements of the electrode tip within the brain tissue can cause signal fluctuations.Ensure the electrode is securely fixed to the stereotaxic apparatus and the animal's head is firmly held.
Inconsistent Results Between Animals Variability in surgical preparation: Minor differences in the surgical procedure can impact the physiological state of the animal.Standardize the surgical protocol and ensure consistent handling of all animals.
Biological variability: Inherent physiological differences between animals can lead to variations in BBB permeability.Increase the number of animals per experimental group to improve statistical power and account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DN-Man) and why is it used in BBB transport studies?

A1: this compound is a derivative of mannitol (B672) that is electroactive, making it a suitable marker for monitoring its transport across the BBB using electrochemical techniques like differential pulse voltammetry (DPV). Its detection in the brain's extracellular space after intravenous administration provides a measure of BBB permeability.

Q2: What is the optimal concentration of DN-Man to use?

A2: A common starting point is to achieve an approximate blood concentration of 30 mmol/L following femoral vein injection in rats[1]. However, the optimal concentration may vary depending on the animal model and experimental design.

Q3: What is the detection limit for DN-Man using DPV?

A3: With carbon fiber microelectrodes, the detection limit for DN-Man has been reported to be 0.5 mmol/L[1].

Q4: How should I prepare and store DN-Man?

A4: DN-Man should be stored as a solid in a cool, dark, and dry environment. Solutions should be prepared fresh for each experiment to avoid degradation.

Q5: What are the key parameters for DPV measurement of DN-Man?

A5: While specific parameters should be optimized for your setup, a typical DPV measurement involves applying a linearly increasing voltage ramp with superimposed small pulses. The resulting differential current is plotted against the potential. The peak height of the DN-Man signal is proportional to its concentration.

Q6: Can I use other techniques to measure DN-Man transport?

A6: While DPV is a primary method due to its real-time monitoring capabilities, other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) could potentially be adapted to measure DN-Man concentrations in brain tissue homogenates or microdialysis samples, though this would not provide the same temporal resolution.

Experimental Protocols

In Vivo BBB Transport Measurement of DN-Man using DPV

This protocol provides a representative methodology for measuring the transport of DN-Man across the BBB in an anesthetized rat model.

1. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., pentobarbital).
  • Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
  • Expose the femoral vein for intravenous injection of DN-Man.
  • Perform a craniotomy over the target brain region (e.g., frontoparietal cortex).

2. Electrode and Cannula Placement:

  • Carefully lower a carbon fiber microelectrode into the target brain region to the desired depth.
  • Insert a cannula into the prepared femoral vein for DN-Man administration.

3. DN-Man Administration:

  • Prepare a sterile solution of DN-Man in saline.
  • Inject the DN-Man solution via the femoral vein cannula to achieve a target blood concentration of approximately 30 mmol/L[1].

4. Differential Pulse Voltammetry (DPV) Measurement:

  • Connect the carbon fiber microelectrode, a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode to a potentiostat.
  • Apply a DPV waveform and record the electrochemical signal from the brain's extracellular space.
  • Monitor the DPV signal over time to observe the transport of DN-Man across the BBB.

5. Data Analysis:

  • The peak height of the DPV signal corresponding to DN-Man oxidation is proportional to its concentration in the extracellular fluid.
  • Plot the change in DN-Man concentration over time to determine the kinetics of BBB transport.
  • At the conclusion of the experiment, perfuse the animal and perform histological analysis to verify electrode placement.

Quantitative Data Summary

The following table summarizes key quantitative parameters for DN-Man BBB transport studies.

Parameter Value Reference
Typical Blood Concentration ~30 mmol/L[1]
DPV Detection Limit 0.5 mmol/L[1]
Linearity Range (in vitro) Up to 30 mmol/L[1]
Correlation Coefficient (r) 0.996[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) surgery Surgical Procedure (Craniotomy, Venous Cannulation) animal_prep->surgery electrode_prep Electrode & Cannula Preparation placement Electrode & Cannula Placement electrode_prep->placement dnman_prep DN-Man Solution Preparation injection DN-Man Administration (IV) dnman_prep->injection surgery->placement placement->injection dpv DPV Measurement (Real-time Monitoring) injection->dpv data_acq Data Acquisition dpv->data_acq histology Post-mortem Histology dpv->histology signal_proc Signal Processing data_acq->signal_proc quant Quantification of DN-Man Concentration signal_proc->quant kinetics Kinetic Analysis of BBB Transport quant->kinetics

Caption: Experimental workflow for in vivo BBB transport measurement of DN-Man using DPV.

BBB Transport Signaling Overview

G blood Bloodstream (DN-Man Administration) bbb Blood-Brain Barrier (Endothelial Cell Layer) blood->bbb Transport ecs Brain Extracellular Space bbb->ecs Permeation electrode Carbon Fiber Microelectrode ecs->electrode Diffusion detection DPV Detection electrode->detection Electrochemical Oxidation

Caption: Conceptual diagram of DN-Man transport across the BBB and subsequent detection.

References

Technical Support Center: Synthesis of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Deoxy-1-nitro-D-mannitol. It provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound, a nitrated polyol, presents several significant challenges. These primarily include controlling the exothermic reaction to prevent runaway reactions, managing the high viscosity of the reaction mixture which can impede effective stirring, and achieving selective mononitration while avoiding the formation of di- or poly-nitrated byproducts. Scaling up the reaction can also be difficult due to issues with heat transfer.

Q2: What are the common side products in this synthesis?

A2: Common side products include lower nitrated mannitol (B672) esters, such as pentanitrates and tetranitrates. Additionally, oxidation of the mannitol backbone can occur, leading to the formation of tarry substances, especially at elevated temperatures.

Q3: Why is temperature control so critical during the nitration of mannitol?

A3: The nitration of polyols is a highly exothermic process. Inadequate temperature control can lead to a rapid increase in reaction rate, resulting in a dangerous runaway reaction. Furthermore, higher temperatures can promote the formation of undesirable oxidation byproducts and reduce the overall yield and purity of the desired product.

Q4: My reaction mixture becomes very thick and difficult to stir. How can I address this?

A4: The high viscosity of the reaction mixture is a common issue. Ensuring vigorous and consistent mechanical stirring is crucial for maintaining homogeneity and preventing localized hotspots. Some researchers have suggested that adjusting the ratio of the nitrating acids or using a co-solvent might help to some extent, though this requires careful optimization to avoid impacting the reaction outcome.

Q5: Is it possible to achieve selective mononitration of D-mannitol?

A5: Achieving selective mononitration of a polyol like D-mannitol is challenging due to the presence of multiple hydroxyl groups with similar reactivity. The reaction conditions, particularly the choice of nitrating agent, temperature, and reaction time, must be carefully controlled to favor the formation of the mono-nitro product.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Degradation of the product due to excessive temperature.3. Loss of product during workup and purification.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC) and adjust the reaction time accordingly. Consider a slight, controlled increase in temperature if the reaction is too slow.2. Maintain strict temperature control throughout the reaction. Ensure efficient cooling and slow, dropwise addition of reagents.3. Optimize the extraction and purification protocols to minimize product loss.
Formation of Tarry Byproducts 1. Oxidation of the mannitol substrate by the nitrating agent.2. Reaction temperature is too high.1. Maintain a low reaction temperature (typically at or below 0 °C).2. Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.
High Yield of Di- or Poly-nitrated Byproducts 1. Excess of nitrating agent.2. Prolonged reaction time.3. High reaction temperature.1. Use a molar ratio of the nitrating agent to the substrate that favors mononitration (typically a slight excess of the nitrating agent).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Maintain a consistently low reaction temperature.
Runaway Reaction 1. Poor heat dissipation, especially during scale-up.2. Rapid addition of reagents.3. Inadequate stirring.1. Ensure the reaction vessel is adequately cooled using an ice-salt bath or a cryostat. For larger scale reactions, consider a reactor with better heat exchange capabilities.2. Add the nitrating agent slowly and dropwise, monitoring the internal temperature continuously.3. Use a powerful mechanical stirrer to ensure efficient mixing and heat distribution.

Experimental Protocols

Disclaimer: The following protocol is a generalized procedure based on common practices for polyol nitration and should be adapted and optimized for specific laboratory conditions. It is essential to conduct a thorough risk assessment before proceeding.

Synthesis of this compound

  • Preparation of the Nitrating Mixture: In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of fuming nitric acid while cooling in an ice-salt bath to maintain a temperature below 0 °C.

  • Dissolution of D-mannitol: In a separate reaction vessel, dissolve D-mannitol in a minimal amount of a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride) with cooling.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred D-mannitol solution. The internal temperature must be rigorously maintained between -5 °C and 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product should precipitate out.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Data Summary

ParameterValue/RangeNotes
Reaction Temperature -5 °C to 0 °CCritical for controlling exothermicity and minimizing side reactions.
Molar Ratio (Nitrating Agent:Mannitol) 1.1:1 to 1.5:1A slight excess of the nitrating agent is typically used to ensure complete conversion of the starting material.
Reaction Time 1 - 4 hoursHighly dependent on temperature and scale; should be monitored by TLC.
Typical Yield 40 - 60%Yields can vary significantly based on reaction conditions and purification efficiency.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis prep_nitrating Prepare Nitrating Mixture (H2SO4 + HNO3) nitration Nitration Reaction (-5 to 0 °C) prep_nitrating->nitration dissolve_mannitol Dissolve D-mannitol dissolve_mannitol->nitration monitoring Monitor Reaction (TLC) nitration->monitoring quenching Quench Reaction (Ice Water) monitoring->quenching purification Purify Product (Recrystallization) quenching->purification analysis Characterize Product purification->analysis

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Was Temperature Maintained between -5 and 0 °C? start->check_temp check_time Was Reaction Time Sufficient? check_temp->check_time Yes solution_temp Improve Cooling Efficiency Slow Reagent Addition check_temp->solution_temp No check_reagents Was Molar Ratio Correct? check_time->check_reagents Yes solution_time Increase Reaction Time Monitor by TLC check_time->solution_time No check_workup Was Product Lost During Workup? check_reagents->check_workup Yes solution_reagents Optimize Molar Ratio check_reagents->solution_reagents No solution_workup Optimize Purification Protocol check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

How to improve the temporal resolution of 1-Deoxy-1-nitro-D-mannitol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the temporal resolution of 1-Deoxy-1-nitro-D-mannitol (DNM) detection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNM) and why is its detection important?

A1: this compound (DNM) is a nitro-substituted sugar alcohol. It serves as a valuable tool in biomedical research, particularly as a voltammetric reagent for monitoring the transport across the blood-brain barrier.[1] The ability to detect DNM with high temporal resolution is crucial for understanding the rapid dynamics of this transport process and other physiological events where it might be used as a tracer.

Q2: What are the common methods for detecting DNM and related nitro compounds?

A2: DNM and other nitro compounds can be detected using various analytical techniques. These include electrochemical methods like differential pulse voltammetry (DPV), as well as separation techniques such as high-performance liquid chromatography (HPLC) with UV or electrochemical detection.[1] Other methods for related nitric oxide metabolites that could be adapted for DNM include capillary electrophoresis (CE) and flow injection analysis (FIA).

Q3: What does "temporal resolution" mean in the context of DNM detection?

A3: Temporal resolution refers to the ability of an analytical method to distinguish between two events occurring at different points in time. In DNM detection, high temporal resolution means the ability to measure rapid changes in its concentration over very short time intervals. This is critical for monitoring dynamic processes like transport across biological membranes.

Q4: How can I improve the temporal resolution of my DNM detection experiments?

A4: Improving temporal resolution involves selecting and optimizing analytical techniques that offer fast analysis times. Key strategies include:

  • Adopting High-Speed Analytical Techniques: Consider using methods like Capillary Electrophoresis (CE) or Flow Injection Analysis (FIA), which are known for their rapid separation and detection capabilities.[2][3]

  • Optimizing Existing Methods: For techniques like Differential Pulse Voltammetry (DPV), parameters such as scan rate and pulse amplitude can be adjusted to decrease analysis time.[4][5][6][7] Similarly, HPLC methods can be accelerated by using shorter columns, smaller particle sizes, and higher flow rates.

  • Automating Sample Introduction: Utilizing autosamplers and flow-based systems can significantly increase sample throughput, which is a component of overall temporal resolution in screening applications.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DNM, with a focus on improving temporal resolution.

Issue 1: Slow Analysis Time in HPLC
Symptom Possible Cause Suggested Solution
Long retention times for DNM peakInappropriate mobile phase composition.Optimize the mobile phase by increasing the proportion of the organic solvent to decrease retention time.
Low flow rate.Increase the flow rate. Be mindful that this may increase backpressure and potentially reduce column efficiency if pushed too far.
Long column length.Use a shorter HPLC column. This will reduce the analysis time but may also decrease the resolving power.
Broad peaks leading to longer integration timesLarge particle size in the column packing.Switch to a column with a smaller particle size (e.g., sub-2 µm) to improve efficiency and allow for faster separations.
Issue 2: Poor Temporal Resolution in Differential Pulse Voltammetry (DPV)
Symptom Possible Cause Suggested Solution
Scan takes too long to complete.Slow scan rate.Increase the scan rate. Note that excessively high scan rates can lead to peak broadening and decreased sensitivity.[4]
Long quiet time or deposition time.Reduce the quiet time and deposition time to the minimum required for a stable and sensitive signal.
Signal acquisition is slow.Inefficient data acquisition parameters.Optimize the pulse amplitude, pulse width, and sampling time to achieve a faster scan without compromising signal-to-noise ratio.[5][6][7][9]
Issue 3: Difficulty in Adapting to Faster Techniques like Capillary Electrophoresis (CE)

| Symptom | Possible Cause | Suggested Solution | | Long migration times. | Low applied voltage. | Increase the applied voltage to accelerate the migration of DNM. Monitor for Joule heating, which can negatively impact separation.[10] | | | Long capillary. | Use a shorter capillary to reduce the migration distance and time.[10] | | | Inappropriate buffer pH or ionic strength. | Optimize the buffer pH to maximize the electroosmotic flow (EOF) if it aids in faster elution. Adjusting the ionic strength can also influence migration speed.[10] | | Poor injection reproducibility. | Inconsistent injection volume or time. | Use an autosampler for precise control over injection parameters. If using hydrodynamic injection, ensure the pressure and time are consistent. |

Quantitative Data Summary

The following table summarizes typical performance characteristics of different analytical techniques that can be used for the detection of DNM or its related metabolites (nitrite/nitrate), providing a basis for comparison. Please note that values for DNM may vary depending on the specific experimental conditions.

Analytical Technique Analyte Typical Analysis Time Limit of Detection (LOD) Throughput Reference
Differential Pulse Voltammetry (DPV) NitriteSeconds to minutes~1 µMModerateN/A
High-Performance Liquid Chromatography (HPLC) Nitrite/Nitrate5 - 15 minutes~0.1 µMLow to ModerateN/A
Capillary Electrophoresis (CE) Nitrite/Nitrate< 5 minutes~10 nMHighN/A
Flow Injection Analysis (FIA)-MS Various small molecules< 1 minuteppb to ppm rangeVery High[11]

Experimental Protocols

Protocol 1: High-Temporal-Resolution Differential Pulse Voltammetry (DPV) for DNM Detection

Objective: To rapidly detect changes in DNM concentration using optimized DPV parameters.

Materials:

  • Potentiostat with DPV capabilities

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • DNM standard solutions

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

Methodology:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean surface.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the sample or standard solution in the supporting electrolyte.

  • DPV Parameter Optimization:

    • Scan Rate: Start with a conventional scan rate (e.g., 20 mV/s) and incrementally increase it (e.g., 50, 100, 200 mV/s) to find the optimal balance between speed and signal quality.

    • Pulse Amplitude: Test a range of pulse amplitudes (e.g., 25, 50, 75, 100 mV).

    • Pulse Width: Optimize the pulse width (e.g., 50 ms) for sufficient current sampling.

    • Sampling Time: Use the instrument's default or recommended sampling time settings initially and adjust if necessary.

  • Data Acquisition: Apply the optimized DPV waveform to the working electrode and record the resulting current as a function of potential. The peak current will be proportional to the DNM concentration.

  • Analysis: The total analysis time per sample will be determined by the optimized scan parameters.

Protocol 2: Fast Analysis of DNM using Capillary Electrophoresis (CE)

Objective: To achieve rapid separation and detection of DNM using CE.

Materials:

  • Capillary electrophoresis system with a UV or diode array detector

  • Fused-silica capillary (e.g., 50 µm i.d., 30 cm total length)

  • Background electrolyte (BGE): e.g., 25 mM sodium phosphate buffer, pH 7.0

  • DNM standard solutions

  • 0.1 M NaOH for capillary conditioning

Methodology:

  • Capillary Conditioning:

    • Rinse the new capillary with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Equilibrate with the BGE for 10 minutes.

    • Between runs, rinse with 0.1 M NaOH (1 min), water (1 min), and BGE (2 min).

  • Sample Injection:

    • Inject the sample using a short hydrodynamic injection (e.g., 0.5 psi for 2-5 seconds) to minimize injection plug length and maintain high efficiency.

  • Separation:

    • Apply a high separation voltage (e.g., 20-30 kV). The polarity will depend on the charge of the DNM-related species being analyzed.

  • Detection:

    • Detect the DNM as it migrates past the detector window at a suitable wavelength (e.g., determined by a UV scan of DNM).

  • Temporal Resolution Improvement:

    • To further decrease analysis time, consider using a shorter capillary or increasing the applied voltage (while monitoring for excessive current and Joule heating).[2][10]

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the temporal resolution of DNM detection.

Experimental_Workflow_for_Temporal_Resolution_Improvement cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_optimization Parameter Optimization cluster_validation Validation & Analysis Problem Low Temporal Resolution (Slow Analysis) Optimize Optimize Existing Method (e.g., DPV, HPLC) Problem->Optimize Adopt Adopt Fast Technique (e.g., CE, FIA) Problem->Adopt DPV_Params DPV: - Increase Scan Rate - Decrease Quiet Time Optimize->DPV_Params HPLC_Params HPLC: - Shorter Column - Higher Flow Rate Optimize->HPLC_Params CE_Params CE: - Higher Voltage - Shorter Capillary Adopt->CE_Params Validate Method Validation (Precision, Accuracy) DPV_Params->Validate HPLC_Params->Validate CE_Params->Validate Analyze High-Throughput Analysis Validate->Analyze

Caption: A logical workflow for improving the temporal resolution of DNM detection.

Nitric_Oxide_Metabolite_Signaling_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC DNM_Tracer DNM (Tracer) NO->DNM_Tracer DNM as a potential tracer in NO-related research cGMP cGMP sGC->cGMP GTP GTP GTP->sGC activates PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Simplified signaling pathway of nitric oxide and its metabolites.[12][13][14]

High_Throughput_Screening_Workflow start Sample Library prep Automated Sample Preparation start->prep injection High-Speed Injection (e.g., Flow Injection) prep->injection detection Fast Detection (e.g., CE, FIA-MS) injection->detection data Data Acquisition & Processing detection->data analysis Hit Identification & Analysis data->analysis

References

Avoiding degradation of 1-Deoxy-1-nitro-D-mannitol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Deoxy-1-nitro-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to its handling and stability during experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound, focusing on preventing its degradation.

Issue: Inconsistent experimental results or loss of compound activity.

This is a primary indicator of compound degradation. The troubleshooting steps below will help you identify and mitigate the potential causes of instability.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting the degradation of this compound.

G start Inconsistent Results / Suspected Degradation check_storage Verify Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) start->check_storage check_solution_prep Assess Solution Preparation (Solvent, pH, Temperature) check_storage->check_solution_prep check_experimental_conditions Evaluate Experimental Conditions (pH, Temp, Light, Reagents) check_solution_prep->check_experimental_conditions analyze_purity Analyze Compound Purity (e.g., HPLC, NMR) check_experimental_conditions->analyze_purity degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed Purity < Expected no_degradation No Degradation Detected analyze_purity->no_degradation Purity as Expected optimize_conditions Optimize Experimental Protocol (Adjust pH, Temp, etc.) degradation_confirmed->optimize_conditions end Consistent Results no_degradation->end optimize_conditions->end

Caption: A troubleshooting decision tree for investigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place.[1] It is classified as a combustible solid, so it should be kept away from heat and sources of ignition. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or moisture-induced degradation.

Q2: How should I handle the compound in the laboratory to minimize degradation?

A2: Minimize exposure to atmospheric moisture and light. Use in a well-ventilated area.[1] When weighing and preparing solutions, work efficiently to reduce the time the solid is exposed to the open air. Avoid contact with incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][3][4]

Solution Stability

Q3: What is the most critical factor affecting the stability of this compound in solution?

A3: Based on studies of similar nitro sugars, pH is a critical factor.[5] Nitroalkanes can be unstable under alkaline conditions, which can lead to decomposition.[6] For similar 6-deoxy-6-nitrohexoses, significant degradation was observed at neutral to slightly acidic pH (pH 6-7), with rapid decomposition at alkaline pH (pH 9).[5] Conversely, high stability was observed at more acidic pH values (pH 1.5 and 4).[5] Therefore, maintaining a slightly acidic pH is likely crucial for the stability of this compound in aqueous solutions.

Q4: What solvents are recommended for preparing solutions?

A4: The choice of solvent depends on the experimental requirements. For aqueous solutions, buffered systems are recommended to maintain a stable, slightly acidic pH. If organic solvents are required, aprotic solvents would be preferable to protic solvents that could participate in degradation reactions. Always ensure the solvent is free of impurities, especially acidic or basic contaminants.

Q5: Should I be concerned about the temperature when preparing and using solutions?

A5: Yes. Thermal instability is a known issue for nitro compounds and polyols like mannitol.[6][7][8] D-mannitol itself can undergo thermal degradation at elevated temperatures.[8][9] It is advisable to prepare solutions at room temperature or below and to avoid heating solutions containing this compound unless required by the experimental protocol. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Experimental Design

Q6: Are there any classes of reagents that should be avoided in my experiments?

A6: Yes. Avoid strong bases, strong acids, and potent oxidizing or reducing agents, as these are known to be incompatible with nitro compounds and alcohols.[2][3][4] The nitro group is susceptible to reduction, while the polyol backbone can be oxidized or undergo acid/base-catalyzed rearrangements.

Q7: My experiment requires a basic pH. How can I minimize degradation?

A7: If a basic pH is unavoidable, the experiment should be conducted as rapidly as possible and at a low temperature to slow the rate of degradation. A preliminary time-course experiment to determine the half-life of this compound under your specific basic conditions is highly recommended. This will help you understand the time window in which the compound remains sufficiently intact.

Data Summary

The following table summarizes the stability of a structurally similar compound, 6-deoxy-6-nitro-L-idose, at various pH values, which can serve as a guide for this compound.

pHStability (Remaining Compound) after 24 hoursTime for 90% Degradation
1.5~100%> 24 hours
4.0~100%> 24 hours
5.0~90%> 5 days
6.0~10%24 hours
7.0Not specified, but rapid degradation4 hours
9.0Not specified, but very rapid degradation2.5 hours
Data inferred from studies on 6-deoxy-6-nitro-L-idose[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability.

Objective: To prepare a stock solution of this compound while minimizing degradation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Pipettes

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound rapidly in a clean, dry container.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing Stability in an Aqueous Buffer

This protocol provides a method to evaluate the stability of the compound under specific aqueous conditions.

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • Stock solution of this compound in DMSO

  • Experimental buffer (e.g., phosphate (B84403) buffer at a specific pH)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Dilute the stock solution of this compound into the experimental buffer to the final working concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Plot the percentage of the remaining compound (based on peak area relative to t=0) against time to determine the degradation kinetics.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute Stock into Experimental Buffer prep_stock->dilute t0_sample Take t=0 Sample dilute->t0_sample incubate Incubate at Desired Temperature and pH t0_sample->incubate time_samples Take Samples at Various Time Points incubate->time_samples hplc Analyze Samples by HPLC time_samples->hplc data_analysis Calculate % Remaining vs. Time hplc->data_analysis end Stability Profile Determined data_analysis->end Determine Stability Profile

Caption: A generalized experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Voltammetry of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the voltammetric analysis of 1-Deoxy-1-nitro-D-mannitol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, focusing on calibration curve problems.

Question: My calibration curve for this compound is non-linear. What are the possible causes and solutions?

Answer:

Non-linearity in a calibration curve is a common issue in voltammetry. The potential causes can be categorized as follows:

  • Electrode Surface Issues:

    • Fouling: The surface of the working electrode can become contaminated by the analyte, its reduction products, or other components in the sample matrix. This alters the electrode's active surface area and electron transfer kinetics, leading to a non-linear response.

    • Adsorption: Adsorption of the analyte onto the electrode surface can disrupt the linear relationship between peak current and concentration, especially in techniques like square wave voltammetry (SWV). At higher concentrations, diffusion can dominate over adsorption effects, but at lower concentrations, adsorption can become more significant.

  • Electrochemical Process Issues:

    • Irreversible Reactions: If the electrochemical reduction of this compound is irreversible, the peak shape and position can be more susceptible to changes in experimental conditions, potentially leading to non-linearity.

    • Complex Reaction Mechanisms: The reduction of nitro compounds can involve multiple steps and intermediates. Changes in the dominant reaction pathway with concentration can affect the linearity of the calibration curve.

  • Instrumental and Experimental Parameters:

    • Incorrect Concentration Range: The linear dynamic range for a particular voltammetric method may be limited. Operating outside this range will result in a non-linear curve.

    • Inappropriate Instrumental Settings: For techniques like Differential Pulse Voltammetry (DPV) and SWV, parameters such as pulse amplitude, pulse width, and frequency can significantly impact the signal. Non-optimal settings can lead to distorted peaks and non-linear responses.

Solutions:

Problem CategorySolution
Electrode Surface Issues Electrode Cleaning: Thoroughly clean the working electrode between each measurement. For glassy carbon electrodes, this may involve polishing with alumina (B75360) slurry. For platinum or gold electrodes, electrochemical cleaning in an acidic solution can be effective.[1][2][3][4]
Electrode Modification: In some cases, modifying the electrode surface can prevent fouling and improve the analytical signal.
Electrochemical Process Issues Optimize Supporting Electrolyte: The choice of supporting electrolyte and its pH can significantly influence the electrochemical reaction. Experiment with different buffer systems and pH values to find conditions that promote a stable and reversible reaction.
Adjust Scan Rate: In cyclic voltammetry, varying the scan rate can help diagnose issues related to reaction kinetics and adsorption.
Instrumental and Experimental Parameters Determine the Linear Dynamic Range: Perform experiments with a wide range of concentrations to identify the linear portion of the calibration curve.[5]
Optimize Instrumental Parameters: Systematically optimize DPV or SWV parameters (e.g., pulse amplitude, frequency) to obtain well-defined, symmetrical peaks.[6]

Question: I am observing poor reproducibility in my calibration curve measurements for this compound. What could be the reasons?

Answer:

Poor reproducibility in voltammetric measurements can stem from several factors:

  • Inconsistent Electrode Surface: If the electrode surface is not in the same condition for each measurement, the results will vary. This can be due to inadequate cleaning or changes in the surface morphology.

  • Variable Experimental Conditions: Small variations in temperature, pH, or the concentration of the supporting electrolyte can affect the electrochemical response.

  • Presence of Interferences: Contaminants in the sample or supporting electrolyte can interfere with the measurement. Dissolved oxygen is a common interferent in reduction studies and must be removed.[7]

  • Instrumental Drift: The potentiostat and other electronic equipment may exhibit drift over time, leading to inconsistent readings.

  • Improper Sample Preparation: Inconsistent sample preparation can introduce variability in the analyte concentration.

Solutions:

Problem CategorySolution
Inconsistent Electrode Surface Standardize Electrode Pretreatment: Implement a consistent and rigorous electrode cleaning and polishing protocol before each set of measurements.[1][2][3][4][8]
Variable Experimental Conditions Control the Environment: Maintain a constant temperature and ensure the pH of the supporting electrolyte is stable. Prepare fresh solutions regularly.
Deoxygenate Solutions: Purge all solutions with an inert gas (e.g., nitrogen or argon) for a sufficient time before and during the experiment to remove dissolved oxygen.[7]
Presence of Interferences Use High-Purity Reagents: Ensure that the solvent, supporting electrolyte, and any other reagents are of high purity to minimize contamination.
Instrumental Drift Allow for Instrument Warm-up: Turn on the potentiostat and allow it to stabilize before starting measurements.
Improper Sample Preparation Standardize Procedures: Follow a strict protocol for sample dilution and preparation to ensure consistency.

Question: The background signal in my voltammograms is very high, making it difficult to accurately measure the peak current for my this compound calibration curve. How can I reduce the background noise?

Answer:

High background signals, often referred to as charging currents or noise, can obscure the faradaic current from the analyte. Here are common causes and solutions:

  • High Capacitive Current: This is inherent to the electrode-electrolyte interface but can be exacerbated by a large electrode surface area or high scan rates in some techniques.

  • Electrochemical Noise: This can originate from the potentiostat, poor electrical connections, or external electromagnetic interference.

  • Impurities in the Electrolyte: Redox-active impurities in the supporting electrolyte or solvent can contribute to the background signal.

Solutions:

Problem CategorySolution
High Capacitive Current Optimize Voltammetric Technique: Pulse techniques like DPV and SWV are designed to minimize the contribution of capacitive current to the measured signal.[6][9][10][11]
Adjust Instrumental Parameters: In DPV and SWV, adjusting parameters like pulse width and frequency can help to further reduce the background signal.[6]
Electrochemical Noise Ensure Proper Grounding and Shielding: Use a Faraday cage to shield the electrochemical cell from external noise. Ensure all electrical connections are secure.
Check the Reference Electrode: A faulty or poorly maintained reference electrode can be a significant source of noise.[12]
Impurities in the Electrolyte Use High-Purity Reagents: As mentioned before, using high-purity chemicals is crucial.
Perform Blank Subtraction: Record a voltammogram of the supporting electrolyte alone (a blank) and subtract it from the sample voltammogram.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for generating a calibration curve for this compound using Differential Pulse Voltammetry (DPV)?

Experimental Protocol: DPV of this compound

StepProcedure
1. Electrode Preparation Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in deionized water and then ethanol (B145695). Dry the electrode completely.
2. Solution Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or an appropriate buffer). Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte to cover the desired concentration range.
3. Supporting Electrolyte A common supporting electrolyte for the reduction of nitro compounds is a Britton-Robinson buffer or a phosphate (B84403) buffer. The optimal pH should be determined experimentally, but a starting point could be in the acidic to neutral range.
4. Electrochemical Cell Setup Assemble a three-electrode cell with the prepared glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Add a known volume of the standard solution to the cell.
5. Deoxygenation Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.
6. DPV Measurement Record the differential pulse voltammogram. Typical DPV parameters for nitro compounds might be: Potential Range: 0 V to -1.2 V (vs. Ag/AgCl), Pulse Amplitude: 50 mV, Pulse Width: 50 ms, Scan Rate: 20 mV/s. These parameters should be optimized for your specific setup.[13][16]
7. Data Analysis Measure the peak current for the reduction of this compound.
8. Calibration Curve Repeat steps 4-7 for each standard solution. Plot the peak current as a function of the this compound concentration to generate the calibration curve.

Q2: What are some typical quantitative data for the voltammetric analysis of nitro compounds that I can use as a reference?

A2: The following table summarizes some example data for the DPV analysis of various nitro compounds, which can provide a general idea of expected linear ranges and peak potentials. Note that these values are highly dependent on the specific experimental conditions.

Example Quantitative Data for DPV of Nitro Compounds

AnalyteLinear Range (µM)Peak Potential (V vs. Ag/AgCl)Supporting ElectrolyteReference
2-Nitrophenol2 - 100-0.4 to -0.6Britton-Robinson Buffer[15]
4-Nitrophenol2 - 100-0.6 to -0.8Britton-Robinson Buffer[15]
2,4-Dinitrophenol2 - 100-0.3 to -0.5 and -0.5 to -0.7Britton-Robinson Buffer[15]
Metronidazole2 - 100-0.6 to -0.8Britton-Robinson Buffer (pH 4.0)[17]

Q3: How do I properly clean and maintain my electrodes for reproducible results?

A3: Proper electrode maintenance is critical for obtaining reliable and reproducible voltammetric data.

  • Working Electrode (e.g., Glassy Carbon):

    • Routine Cleaning: After each measurement, rinse the electrode with the solvent used for your sample and then with deionized water.

    • Polishing: Periodically, or when the electrode response deteriorates, polish the electrode surface with an alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad. After polishing, sonicate the electrode in deionized water and then in a suitable organic solvent (like ethanol or acetone) to remove any polishing residue.[1][2]

    • Electrochemical Cleaning: For noble metal electrodes (Au, Pt), cycling the potential in a strong acid (e.g., 0.5 M H₂SO₄) can effectively clean the surface.[4]

  • Reference Electrode (e.g., Ag/AgCl):

    • Storage: Store the reference electrode in a solution of its filling solution (e.g., saturated KCl) when not in use. Do not store it in deionized water, as this will dilute the filling solution and alter the reference potential.

    • Maintenance: Ensure the filling solution is topped up and free of air bubbles. The porous frit should be kept clean and unclogged.

  • Counter Electrode (e.g., Platinum Wire):

    • Cleaning: The counter electrode can be cleaned by rinsing with deionized water and, if necessary, by flame annealing or immersion in a cleaning solution like aqua regia (with extreme caution).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock & Standard Solutions D Assemble 3-Electrode Cell A->D B Prepare Supporting Electrolyte B->D C Clean & Polish Working Electrode C->D E Deoxygenate Solution (N2/Ar Purge) D->E F Run Voltammetric Scan (DPV/SWV) E->F G Record Voltammogram F->G H Measure Peak Current G->H I Repeat for all Standards H->I J Plot Peak Current vs. Concentration I->J K Generate Calibration Curve J->K

Caption: Experimental workflow for generating a calibration curve.

Troubleshooting_Workflow cluster_electrode Electrode Issues cluster_experimental Experimental Conditions cluster_instrumental Instrumental/Method Parameters Start Calibration Curve Issue (Non-linearity, Poor Reproducibility, High Noise) A1 Is the electrode clean? Start->A1 B1 Is the solution properly deoxygenated? Start->B1 C1 Are you within the linear dynamic range? Start->C1 A2 Is the reference electrode functioning correctly? A1->A2 Yes A3 Action: Implement rigorous cleaning protocol A1->A3 No A4 Action: Check/replace reference electrode A2->A4 No A2->B1 Yes B2 Are temperature and pH controlled? B1->B2 Yes B3 Action: Purge with N2/Ar B1->B3 No B4 Action: Control experimental environment B2->B4 No B2->C1 Yes C2 Are DPV/SWV parameters optimized? C1->C2 Yes C3 Action: Test a wider concentration range C1->C3 No C4 Action: Optimize pulse parameters C2->C4 No

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

Navigating the Blood-Brain Barrier: A Comparative Guide to Mannitol and Sucrose for Permeability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of blood-brain barrier (BBB) permeability is a critical step in understanding neurological diseases and developing effective central nervous system (CNS) therapeutics. This guide provides an objective comparison of two widely used small-molecule markers, mannitol (B672) and sucrose (B13894), for evaluating BBB integrity, supported by experimental data and detailed protocols.

Performance Comparison: Mannitol vs. Sucrose

Mannitol and sucrose are both small, hydrophilic, and metabolically stable molecules that are generally excluded by the intact BBB, making them suitable as paracellular markers for assessing barrier integrity. Their passage across the BBB is indicative of a compromised barrier. The primary difference between them lies in their molecular weight, which influences their permeability characteristics.

Quantitative Data Summary

The following table summarizes key quantitative parameters for mannitol and sucrose from in vitro and in vivo studies, providing a clear comparison of their performance in BBB permeability assessment.

ParameterMannitolSucroseKey Findings & Rationale
Molecular Weight ( g/mol ) ~182.17~342.30Sucrose is approximately twice the size of mannitol. This size difference is the primary determinant of their differential permeability across a compromised BBB.
In Vitro Permeability Coefficient (Pe) (cm/s) 4.99 ± 0.152 x 10-73.12 ± 0.176 x 10-7In a Transwell model with induced pluripotent stem cell-derived brain endothelial cells, mannitol showed a significantly higher permeability coefficient, suggesting it can more readily pass through paracellular spaces.[1]
In Vivo Permeability-Surface Area (PS) Product (µl g-1 min-1) 0.267 ± 0.0210.126 ± 0.025In vivo studies in mice confirm the higher permeability of mannitol, with its PS product being more than double that of sucrose.[1] This indicates a greater brain uptake of mannitol when the BBB is compromised.
Brain Uptake Clearance (Kin) (µl min-1 g-1) 0.146 ± 0.0200.068 ± 0.005A three-compartment model analysis in awake mice also demonstrated a significantly higher brain uptake clearance for mannitol compared to sucrose.
Corrected Brain Concentration (% injected dose/g) 0.071 ± 0.0070.035 ± 0.003The concentration of mannitol found in the brain parenchyma after intravenous administration is consistently higher than that of sucrose, reflecting its greater permeability.[1]

Experimental Protocols

Accurate and reproducible assessment of BBB permeability is contingent on rigorous experimental design. Below are detailed methodologies for in vivo assessment using mannitol and sucrose in a mouse model.

In Vivo BBB Permeability Assessment via Intravenous Injection

This protocol describes the measurement of BBB permeability in mice following the intravenous administration of stable isotope-labeled mannitol and sucrose.

1. Animal Preparation:

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee.

  • Use adult mice (e.g., C57BL/6), allowing for an acclimatization period of at least one week.

  • Anesthetize the mice using an appropriate anesthetic regimen (e.g., isoflurane).

2. Marker Administration:

  • Prepare a solution containing stable isotope-labeled markers (e.g., [13C6]mannitol and [13C12]sucrose) at a concentration of 10 mg/kg each in sterile saline.

  • Administer the marker solution as an intravenous (IV) bolus into the tail vein.

3. Sample Collection:

  • Collect blood samples at various time points (e.g., 15, 30, 60, 120, 240, and 480 minutes) post-injection via the saphenous vein.

  • At the terminal time point, perform a cardiac puncture to collect a final blood sample.

  • Immediately following the cardiac puncture, perfuse the mouse transcardially with ice-cold phosphate-buffered saline (PBS) to remove intravascular blood from the brain.

  • Harvest the brain and store it at -80°C until analysis.

4. Sample Processing and Analysis:

  • Process plasma from the collected blood samples.

  • Homogenize the brain tissue in water.

  • Quantify the concentrations of [13C6]mannitol and [13C12]sucrose in plasma and brain homogenates using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

5. Data Analysis:

  • Calculate the brain uptake clearance (Kin) using the single-time point method or by fitting the data to a multi-compartmental model. The Kin is calculated as the amount of tracer in the brain at a given time divided by the integral of the plasma concentration up to that time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vivo experiment to assess BBB permeability using exogenous markers like mannitol and sucrose.

BBB_Permeability_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia) IV_Injection Intravenous Injection Animal_Prep->IV_Injection Marker_Prep Marker Solution Preparation Marker_Prep->IV_Injection Blood_Sampling Serial Blood Sampling IV_Injection->Blood_Sampling Perfusion Transcardial Perfusion Blood_Sampling->Perfusion Terminal Timepoint Brain_Harvest Brain Tissue Harvest Perfusion->Brain_Harvest Sample_Processing Sample Processing (Homogenization) Brain_Harvest->Sample_Processing LC_MS_MS LC-MS/MS Quantification Sample_Processing->LC_MS_MS Data_Analysis Data Analysis (Calculate Kin) LC_MS_MS->Data_Analysis

References

A Comparative Guide to Blood-Brain Barrier Permeability Markers: Validating 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the accurate assessment of blood-brain barrier (BBB) integrity is paramount. The selection of an appropriate marker for BBB permeability is a critical determinant of experimental success. This guide provides a comprehensive comparison of 1-Deoxy-1-nitro-D-mannitol (DN-Man) as a BBB marker against established alternatives such as sucrose (B13894), inulin, and dextran (B179266), supported by available experimental data and detailed protocols.

Performance Comparison of BBB Permeability Markers

The choice of a BBB marker is often dictated by its molecular weight, physicochemical properties, and the detection method employed. Below is a comparative summary of DN-Man and other commonly used markers.

MarkerMolecular Weight (Da)Key Physicochemical PropertiesDetection Method(s)Typical Permeability/Use
This compound (DN-Man) 211.17Small, hydrophilic, electroactiveDifferential Pulse Voltammetry (DPV)Used to monitor dynamic changes in BBB permeability in real-time.[1]
Sucrose 342.30Small, hydrophilic, inertRadiolabeling (e.g., ¹⁴C), LC-MS/MSA gold standard for measuring baseline BBB permeability and subtle disruptions.[2][3]
Inulin ~5200Polysaccharide, hydrophilicRadiolabeling (e.g., ³H), HPLCUsed to assess permeability to larger molecules than sucrose.
Dextran Variable (e.g., 3-70 kDa)Polysaccharide, hydrophilic, available with fluorescent tagsFluorescence microscopy/spectroscopyAssesses size-dependent BBB disruption; larger dextrans indicate more significant damage.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Here, we outline the protocols for the use of DN-Man and other key BBB markers.

This compound (DN-Man) with Differential Pulse Voltammetry

This protocol is based on studies utilizing DN-Man to monitor BBB transport in rodent models.[1]

1. Animal Preparation:

  • Anesthetize the subject animal (e.g., rat) with an appropriate anesthetic (e.g., pentobarbital).
  • Surgically expose the femoral vein for intravenous injection.
  • Perform a craniotomy over the brain region of interest (e.g., frontoparietal cortex) to allow for the insertion of the microelectrode.

2. Electrode and Voltammetric Setup:

  • Use a carbon fiber microelectrode as the working electrode.
  • Place a reference electrode (e.g., Ag/AgCl) and an auxiliary electrode in appropriate locations.
  • Connect the electrodes to a potentiostat capable of performing differential pulse voltammetry (DPV).

3. DN-Man Administration and Data Acquisition:

  • Administer a bolus injection of DN-Man solution into the femoral vein.
  • Immediately begin DPV measurements in the brain parenchyma.
  • Record the voltammetric signal over time to monitor the transport of DN-Man across the BBB into the brain's extracellular space.

4. Data Analysis:

  • Calibrate the DPV signal by constructing a standard curve of known DN-Man concentrations.
  • Quantify the concentration of DN-Man in the brain tissue over time from the recorded DPV signals.

Alternative Markers: Sucrose, Inulin, and Dextran

Protocols for these markers often involve intravenous administration followed by the quantification of the marker in brain tissue and plasma.

1. Animal Preparation and Marker Administration:

  • Anesthetize the animal and expose a femoral vein for injection.
  • Inject a solution containing the labeled marker (e.g., [¹⁴C]sucrose, FITC-dextran) intravenously.

2. Blood and Brain Tissue Collection:

  • At a predetermined time point after injection, collect a blood sample via cardiac puncture.
  • Perfuse the brain transcardially with saline to remove intravascular tracer.
  • Harvest the brain and dissect the regions of interest.

3. Sample Processing and Quantification:

  • For Radiolabeled Markers (Sucrose, Inulin): Homogenize the brain tissue and measure radioactivity using a scintillation counter. Centrifuge the blood sample to obtain plasma and measure its radioactivity.
  • For Fluorescently Labeled Markers (Dextran): Homogenize the brain tissue and measure fluorescence using a spectrophotometer or visualize and quantify extravasation using fluorescence microscopy on brain sections.[5]

4. Calculation of Permeability:

  • Calculate the brain-to-plasma concentration ratio or a permeability-surface area (PS) product to quantify BBB permeability.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_animal_prep Animal Preparation cluster_marker_admin Marker Administration cluster_detection Detection & Quantification cluster_data_analysis Data Analysis anesthesia Anesthesia surgery Surgical Exposure (e.g., Femoral Vein, Craniotomy) anesthesia->surgery injection Intravenous Injection of BBB Marker surgery->injection in_vivo In Vivo Measurement (e.g., DPV for DN-Man) injection->in_vivo Real-time ex_vivo Ex Vivo Analysis (e.g., Scintillation Counting, Fluorescence) injection->ex_vivo Post-mortem quantification Quantification of Marker in Brain in_vivo->quantification ex_vivo->quantification permeability Calculation of BBB Permeability quantification->permeability

In Vivo BBB Permeability Assessment Workflow

G cluster_electrode Electrochemical Setup cluster_dnman DN-Man at Electrode Surface cluster_signal Signal Generation & Detection electrode Carbon Fiber Microelectrode in Brain Parenchyma potentiostat Potentiostat electrode->potentiostat redox Electrochemical Reaction (Reduction/Oxidation) potentiostat->redox Applies Potential dpv Differential Pulse Voltammetry Signal potentiostat->dpv Measures Current dnman This compound (DN-Man) dnman->redox current Generation of Redox Current redox->current current->dpv

Electrochemical Detection of DN-Man

Conclusion: The Utility of this compound

However, the requirement for specialized equipment (a potentiostat and microelectrodes) and the invasive nature of implanting an electrode into the brain parenchyma may limit its widespread adoption. In contrast, markers like sucrose and dextrans, while typically providing a single time-point measurement, are quantifiable with more commonly available laboratory equipment.

References

Cross-Validation of 1-Deoxy-1-nitro-D-mannitol for Blood-Brain Barrier Transport Analysis: A Comparative Guide to Voltammetry and Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Deoxy-1-nitro-D-mannitol

Data Presentation: Comparison of Techniques

The following table summarizes the principles, advantages, and limitations of differential pulse voltammetry and fluorescence microscopy for assessing BBB transport.

FeatureDifferential Pulse Voltammetry (DPV) with this compoundFluorescence Microscopy with Fluorescent Tracers
Principle of Detection Electrochemical detection of the nitro group on the molecule, providing a quantitative measure of its concentration.Direct visualization and quantification of light emitted from fluorescent molecules that have crossed the BBB.
Data Output Current peak height proportional to the concentration of the analyte.Fluorescence intensity, which can be quantified in specific regions of interest (e.g., brain parenchyma).
Spatial Resolution Low; provides a bulk concentration measurement in the vicinity of the electrode.High; allows for visualization at the cellular and subcellular level.
Temporal Resolution High; can provide real-time concentration measurements.Can be high with time-lapse imaging, but may be limited by photobleaching and phototoxicity.
Advantages - High sensitivity- Real-time data- Quantitative- Direct visualization of transport- High spatial resolution- Can be used in live cells and in vivo
Limitations - Indirect measurement (no spatial information)- Potential for electrode fouling- Interference from other electroactive species- Photobleaching and phototoxicity- Requires fluorescently labeled tracers- Potential for probe-induced artifacts

Experimental Protocols

Below are proposed detailed methodologies for using both differential pulse voltammetry and fluorescence microscopy to study the effect of this compound on BBB permeability.

Protocol 1: In Vivo Voltammetric Measurement of this compound Transport

Objective: To quantify the concentration of this compound in the brain parenchyma after systemic administration using in vivo differential pulse voltammetry.

Materials:

  • This compound (DN-Man)

  • Stereotaxic apparatus

  • Voltammetry workstation

  • Carbon fiber microelectrodes

  • Ag/AgCl reference electrode

  • Anesthetized animal model (e.g., rat)

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Surgically expose the skull and drill a small burr hole over the brain region of interest (e.g., striatum or cortex).

  • Carefully lower a carbon fiber microelectrode into the brain parenchyma to the desired coordinates.

  • Place a reference electrode (Ag/AgCl) in contact with subcutaneous tissue.

  • Allow the electrode to stabilize for at least 30 minutes.

  • Record a baseline DPV scan. Typical parameters for nitroaromatic compounds would be a potential scan from -0.2 V to -1.0 V vs. Ag/AgCl.

  • Administer this compound systemically (e.g., via intravenous injection).

  • Record DPV scans at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours.

  • At the end of the experiment, calibrate the electrode using known concentrations of this compound.

  • Analyze the data by measuring the peak current at the reduction potential of the nitro group and convert this to concentration using the calibration curve.

Protocol 2: Cross-Validation with Fluorescence Microscopy

Objective: To visualize and quantify the effect of this compound on BBB permeability using a fluorescent tracer.

Materials:

  • This compound

  • Fluorescent tracer of a specific molecular weight (e.g., FITC-dextran, 10 kDa)[1]

  • Anesthetized animal model with a cranial window preparation

  • Two-photon or confocal microscope

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Prepare an animal with a cranial window for in vivo imaging of the cerebral microvasculature.

  • Anesthetize the animal and place it on the microscope stage.

  • Acquire baseline images of the cortical vasculature.

  • Administer this compound systemically.

  • After a set time (e.g., 15 minutes), administer the fluorescent tracer (FITC-dextran) intravenously.

  • Acquire a time-lapse series of images for 60-90 minutes to monitor the extravasation of the fluorescent tracer from the blood vessels into the brain parenchyma.

  • As a control, perform the same experiment in a separate animal with saline administration instead of this compound.

  • Quantify the change in fluorescence intensity in the parenchyma over time as an index of BBB permeability. The clearance of the fluorescently labeled dextran (B179266) can be calculated to quantify the permeability.[1]

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the action of this compound at the blood-brain barrier.

G cluster_0 Voltammetry Arm cluster_1 Imaging Arm animal_prep_v Animal Preparation (Stereotaxic Surgery) electrode_implant Microelectrode Implantation animal_prep_v->electrode_implant baseline_v Baseline DPV Recording electrode_implant->baseline_v admin_v Administer DN-Man baseline_v->admin_v record_v Time-course DPV Recording admin_v->record_v analyze_v Data Analysis: Concentration vs. Time record_v->analyze_v cross_val Cross-Validation (Compare Datasets) analyze_v->cross_val animal_prep_i Animal Preparation (Cranial Window) baseline_i Baseline Imaging animal_prep_i->baseline_i admin_i Administer DN-Man baseline_i->admin_i tracer_admin Administer Fluorescent Tracer admin_i->tracer_admin record_i Time-lapse Imaging of Tracer Extravasation tracer_admin->record_i analyze_i Data Analysis: Permeability vs. Time record_i->analyze_i analyze_i->cross_val

Caption: Proposed experimental workflow for cross-validation.

G DNMan This compound NO Nitric Oxide (NO) DNMan->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Permeability Increased BBB Permeability PKG->Permeability

References

A Comparative Guide to Blood-Brain Barrier Integrity Assessment: 1-Deoxy-1-nitro-D-mannitol Voltammetry vs. Small Molecule Imaging Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the blood-brain barrier (BBB) is a critical factor in central nervous system (CNS) health and disease. Its assessment is paramount in neuroscience research and the development of CNS-targeted therapeutics. While various methods exist to evaluate BBB permeability, this guide provides a comparative overview of a specialized electrochemical technique using 1-Deoxy-1-nitro-D-mannitol and established imaging modalities with small molecule tracers.

Introduction to this compound

Contrary to a common misconception, this compound (DN-Man) is not a conventional imaging tracer for modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Instead, it serves as an electroactive marker for the real-time monitoring of BBB transport using an electrochemical technique known as differential pulse voltammetry (DPV).[1] This method offers a direct measurement of the tracer's concentration in the brain's extracellular space, providing high temporal resolution data on BBB permeability changes.

Methodological Comparison: Voltammetry vs. Imaging

The assessment of BBB integrity can be broadly categorized into two approaches: direct concentration measurement in the brain parenchyma using electrochemical methods and non-invasive visualization of tracer distribution through imaging techniques.

Differential Pulse Voltammetry with DN-Man: This invasive technique involves the placement of a carbon fiber microelectrode in the brain region of interest to detect the electrochemical signature of DN-Man as it crosses the BBB.[1] The resulting current is proportional to the concentration of DN-Man, allowing for dynamic tracking of its transport.

PET/SPECT Imaging with Small Molecule Tracers: These non-invasive imaging modalities utilize radiolabeled small molecules that are administered systemically. The accumulation of these tracers in the brain is quantified to assess BBB permeability. Tracers like [¹⁸F]2-fluoro-2-deoxy-sorbitol ([¹⁸F]FDS) are used to measure paracellular transport across a disrupted BBB.[2]

Below is a table summarizing the key performance characteristics of these two distinct methodologies.

Quantitative Data Summary

FeatureThis compound with DPVSmall Molecule PET/SPECT Tracers
Principle of Detection Electrochemical oxidation/reductionDetection of gamma rays from positron annihilation or single photon emission
Measurement Direct, real-time concentrationIndirect, tracer distribution and kinetics
Invasiveness Invasive (requires electrode implantation)Minimally invasive (requires injection of radiotracer)
Temporal Resolution High (seconds to minutes)Moderate (minutes to hours)
Spatial Resolution Low (localized to the electrode tip)Moderate to high (millimeters)
Detection Limit ~0.5 mmol/L in vitro[1]Picomolar to nanomolar range
Quantification Direct quantification of local concentrationStandardized Uptake Value (SUV), kinetic modeling
Whole-Brain Coverage No, localized to specific brain regionsYes
Tracer Example(s) This compound[¹⁸F]FDS, [¹⁸F]-FDG, ¹¹C-verapamil

Experimental Protocols

Protocol 1: Voltammetric Monitoring of BBB Permeability with this compound

This protocol is a generalized representation based on in vivo studies in animal models.[1]

1. Animal Preparation:

  • Anesthetize the subject (e.g., rat) with an appropriate anesthetic (e.g., pentobarbital).
  • Secure the animal in a stereotaxic frame.
  • Expose the skull and drill a small burr hole over the brain region of interest (e.g., frontoparietal cortex).
  • Cannulate the femoral vein for intravenous administration of DN-Man.

2. Electrode Implantation and Voltammetric Setup:

  • Carefully lower a carbon fiber microelectrode into the target brain region.
  • Connect the microelectrode to a potentiostat for differential pulse voltammetry measurements.
  • Establish a stable baseline recording.

3. DN-Man Administration and Data Acquisition:

  • Administer a bolus injection of this compound intravenously (e.g., to achieve an approximate blood concentration of 30 mmol/L).[1]
  • Continuously record the voltammetric signal from the brain. The appearance and rise of the DN-Man signal indicate its transport across the BBB.
  • Apply experimental stimuli (e.g., electrical stimulation of a brain region like the locus coeruleus) to investigate dynamic changes in BBB permeability.[1]

4. Data Analysis:

  • Calibrate the voltammetric signal to DN-Man concentration using in vitro calibration curves.
  • Analyze the time course of the DN-Man signal to determine the rate and extent of its transport across the BBB.

Protocol 2: PET Imaging of BBB Permeability with a Small Molecule Tracer (e.g., [¹⁸F]FDS)

This protocol is a generalized representation based on preclinical PET imaging studies.[2]

1. Radiotracer Synthesis and Animal Preparation:

  • Synthesize the radiotracer (e.g., [¹⁸F]FDS) according to established radiochemical protocols.
  • Anesthetize the subject (e.g., mouse) and maintain anesthesia throughout the scan.
  • Position the animal in the PET scanner.

2. PET Scan Acquisition:

  • Perform a transmission scan for attenuation correction.
  • Administer the radiotracer intravenously as a bolus.
  • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

3. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET images.
  • Draw regions of interest (ROIs) on the reconstructed images, including the whole brain and a blood-pool region (e.g., heart or carotid artery) to obtain an image-derived input function.
  • Generate time-activity curves (TACs) for the brain and blood.

4. Kinetic Modeling:

  • Apply a suitable kinetic model (e.g., Logan graphical analysis) to the TACs to estimate the volume of distribution (VT) of the tracer in the brain.[2]
  • An increase in VT compared to baseline indicates increased BBB permeability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows for assessing BBB integrity using the two discussed methodologies.

Workflow for BBB Permeability Assessment cluster_0 Voltammetry with DN-Man cluster_1 PET Imaging with Small Molecule Tracer Animal Prep (Invasive) Animal Prep (Invasive) Electrode Implantation Electrode Implantation Animal Prep (Invasive)->Electrode Implantation DN-Man IV Injection DN-Man IV Injection Electrode Implantation->DN-Man IV Injection DPV Recording DPV Recording DN-Man IV Injection->DPV Recording Direct Concentration Measurement Direct Concentration Measurement DPV Recording->Direct Concentration Measurement Animal Prep (Minimally Invasive) Animal Prep (Minimally Invasive) Radiotracer IV Injection Radiotracer IV Injection Animal Prep (Minimally Invasive)->Radiotracer IV Injection Dynamic PET Scan Dynamic PET Scan Radiotracer IV Injection->Dynamic PET Scan Image Reconstruction Image Reconstruction Dynamic PET Scan->Image Reconstruction Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Indirect Permeability Assessment Indirect Permeability Assessment Kinetic Modeling->Indirect Permeability Assessment

Comparative workflows for BBB permeability assessment.

The choice of method for assessing BBB integrity depends on the specific research question. The voltammetric approach with DN-Man offers unparalleled temporal resolution for studying rapid, localized changes in BBB permeability. In contrast, PET and SPECT imaging provide a non-invasive, whole-brain assessment of tracer distribution, which is highly translatable to clinical research. Understanding the advantages and limitations of each technique is crucial for designing experiments that will yield the most relevant and robust data for advancing our understanding of the BBB in health and disease.

Decision Tree for Selecting a BBB Assessment Method node_q node_q node_a node_a q1 Need for real-time, dynamic measurement? q2 Is whole-brain imaging required? q1->q2 Yes a2 PET/SPECT Imaging q1->a2 No q3 Is the study translational to humans? q2->q3 Yes a1 Voltammetry with DN-Man q2->a1 No q3->a1 No q3->a2 Yes

A simplified decision tree for methodology selection.

References

A Comparative Guide to Measuring Blood-Brain Barrier Permeability: Focus on 1-Deoxy-1-nitro-D-mannitol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the blood-brain barrier (BBB) is a critical factor in central nervous system (CNS) health and disease. Its selective permeability poses a significant challenge for drug delivery to the brain. Accurate and reproducible measurement of BBB permeability is therefore essential for both basic research and the development of novel neurotherapeutics. This guide provides a comparative overview of methodologies used to assess BBB permeability, with a specific focus on 1-Deoxy-1-nitro-D-mannitol and a critical evaluation of the reproducibility of these techniques.

Overview of this compound as a BBB Permeability Marker

Comparative Analysis of BBB Permeability Markers

The selection of an appropriate marker and measurement technique is crucial for obtaining reliable and reproducible data on BBB permeability. The following table summarizes key characteristics of DN-Man and several common alternatives. It is important to note that direct head-to-head comparisons of the reproducibility of all these methods are scarce. The presented reproducibility data is based on available studies for individual methods.

MarkerMeasurement TechniquePrincipleReported ReproducibilityAdvantagesDisadvantages
This compound (DN-Man) Differential Pulse Voltammetry (DPV)Electrochemical detection of the nitro group.Data not available. Good linearity reported.Real-time, in vivo measurement.Limited reproducibility data. Requires specialized equipment and expertise.
Stable Isotope-Labeled Sucrose (B13894) & Mannitol (B672) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of stable isotope-labeled molecules that cross the BBB.Described as a "highly sensitive, specific and reproducible approach".[1][2] In vivo permeability (PS product in µl g⁻¹ min⁻¹) for mannitol: 0.267 ± 0.021 (CV ≈ 7.9%); for sucrose: 0.126 ± 0.025 (CV ≈ 19.8%).[1]High specificity and sensitivity. Avoids use of radioactive materials.Requires sophisticated instrumentation (LC-MS/MS). Terminal procedure.
[¹⁸F]2-fluoro-2-deoxy-sorbitol ([¹⁸F]FDS) Positron Emission Tomography (PET)Non-invasive imaging of the distribution of a radiolabeled sugar alcohol.Low variability reported for the imaging method itself: Coefficient of Variation (CV) of 7.4% in control animals.[3]Non-invasive, quantitative, and allows for longitudinal studies in the same subject.Requires a cyclotron and radiochemistry facilities. High cost.
Dynamic Contrast-Enhanced MRI (DCE-MRI) Magnetic Resonance Imaging (MRI)Imaging the leakage of a gadolinium-based contrast agent from blood vessels into the brain parenchyma.Highly dependent on the data analysis method. CV can range from 17-27% with optimized methods to over 50% with default methods in humans.[4][5]Non-invasive, provides high-resolution anatomical information.Variability can be high. Gadolinium-based contrast agents have potential safety concerns.
Evans Blue Dye Spectrophotometry or Fluorescence MicroscopyMeasurement of the extravasation of the dye, which binds to serum albumin.Reported to have reproducibility issues due to harsh extraction and suboptimal detection.[6]Simple, cost-effective, provides qualitative visualization.Binds to plasma proteins other than albumin, potential for toxicity, and harsh extraction can lead to variability.[7]
Sodium Fluorescein & FITC-Dextrans Fluorometry or Fluorescence MicroscopyQuantification of the leakage of fluorescent tracers of varying molecular weights.Established methods, but specific quantitative reproducibility data is limited in the provided results.Wide range of molecular sizes available. Relatively inexpensive.Requires terminal procedures and careful tissue processing.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of any experiment. Below are outlines of the experimental protocols for the key techniques discussed.

This compound Measurement using Differential Pulse Voltammetry (In Vivo)
  • Principle: This method involves the in vivo electrochemical detection of DN-Man in the brain extracellular fluid following its systemic administration.

  • Animal Preparation: Anesthetize the subject animal (e.g., rat). Perform surgery to expose the skull.

  • Electrode Implantation: A three-electrode system is used: a carbon fiber microelectrode as the working electrode, a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode.[8] The working electrode is stereotactically implanted into the brain region of interest.

  • DPV Measurement: Apply a potential waveform consisting of a linearly increasing ramp with superimposed small voltage pulses. The current is sampled just before and at the end of each pulse, and the difference is recorded.[8][9] This minimizes background charging currents, enhancing sensitivity.[9]

  • DN-Man Administration: Administer a solution of this compound systemically (e.g., via intravenous injection).

  • Data Acquisition and Analysis: Record the voltammetric signal over time. The peak in the resulting voltammogram corresponds to the oxidation of DN-Man, and its height is proportional to the concentration in the extracellular space.

Sucrose & Mannitol Measurement using LC-MS/MS
  • Principle: This is a terminal procedure that quantifies the amount of stable isotope-labeled sucrose and/or mannitol in the brain parenchyma after intravenous administration.

  • Animal Preparation and Injection: Anesthetize the animal (e.g., mouse). Administer a single intravenous dose of stable isotope-labeled markers (e.g., [¹³C₁₂]sucrose and [¹³C₆]mannitol).[1][2]

  • Blood and Brain Collection: At a predetermined time point, collect blood samples and perfuse the brain transcardially with saline to remove intravascular tracer. Harvest the brain.

  • Sample Preparation: Homogenize the brain tissue. Add an internal standard to plasma and brain homogenates. Precipitate proteins (e.g., with acetonitrile).

  • LC-MS/MS Analysis: Analyze the supernatant using an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[10]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio to determine the BBB permeability.

Evans Blue Permeability Assay
  • Principle: This method relies on the extravasation of Evans blue dye, which binds to serum albumin, into the brain parenchyma as an indicator of BBB disruption.

  • Dye Injection: Inject Evans blue dye (e.g., 2% solution in saline) intravenously into the animal.[6]

  • Circulation and Perfusion: Allow the dye to circulate for a specific period (e.g., 60 minutes). Then, perfuse the animal transcardially with saline to remove the dye from the vasculature.[6]

  • Brain Extraction and Homogenization: Harvest the brain and homogenize the tissue in a suitable buffer.

  • Dye Extraction: Precipitate the protein and extract the Evans blue dye using a solvent (e.g., trichloroacetic acid or formamide).

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 620 nm. The concentration is calculated based on a standard curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_DPV DN-Man Measurement with DPV dpv1 Anesthetize Animal & Surgical Preparation dpv2 Implant DPV Electrodes in Brain dpv1->dpv2 dpv3 Administer DN-Man Systemically dpv2->dpv3 dpv4 Record Voltammetric Signal in Real-Time dpv3->dpv4 dpv5 Analyze Peak Current for Concentration dpv4->dpv5

Workflow for this compound BBB measurement using DPV.

G cluster_LCMS Sucrose/Mannitol Measurement with LC-MS/MS lcms1 Anesthetize Animal lcms2 Administer Stable Isotope-Labeled Marker (IV) lcms1->lcms2 lcms3 Collect Blood & Perfuse Brain lcms2->lcms3 lcms4 Homogenize Brain & Prepare Samples lcms3->lcms4 lcms5 Analyze Samples with LC-MS/MS lcms4->lcms5 lcms6 Calculate Brain/Plasma Ratio lcms5->lcms6

Workflow for stable isotope-labeled marker measurement using LC-MS/MS.

G cluster_EB Evans Blue Permeability Assay eb1 Inject Evans Blue Dye (IV) eb2 Allow Circulation eb1->eb2 eb3 Perfuse Animal to Remove Vascular Dye eb2->eb3 eb4 Extract Brain & Homogenize eb3->eb4 eb5 Extract Dye from Tissue eb4->eb5 eb6 Measure Absorbance eb5->eb6

Workflow for the Evans Blue dye permeability assay.

References

Correlating 1-Deoxy-1-nitro-D-mannitol Data with Histological Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for correlating quantitative data from studies on 1-Deoxy-1-nitro-D-mannitol with histological findings. Due to limited direct research on its specific mechanism of action, this guide presents a scientifically plausible, hypothetical mechanism where this compound acts as a nitric oxide (NO) donor. This allows for a structured comparison with alternative NO-donating agents and provides a basis for experimental design.

Introduction

This compound is a sugar alcohol derivative whose biological activities are not yet fully elucidated. Structurally similar to mannitol, an osmotic diuretic, the addition of a nitro group suggests the potential for nitric oxide (NO) donation, a critical signaling molecule in various physiological and pathological processes. This guide explores this hypothetical mechanism, providing a framework to correlate the compound's effects with observable tissue-level changes.

Nitric oxide is a key regulator of vascular tone, inflammation, and neurotransmission. By postulating that this compound releases NO, we can hypothesize its effects on tissues and compare them with known NO donors. Histological analysis is crucial for visualizing these effects, such as changes in cellular infiltration, tissue morphology, and protein expression.[1][2]

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data for this compound in comparison to a well-characterized NO donor, S-nitroso-N-acetylpenicillamine (SNAP), and a negative control (Mannitol).

ParameterThis compoundS-nitroso-N-acetylpenicillamine (SNAP)Mannitol (Negative Control)
In Vitro NO Release (Griess Assay)
NO concentration at 1h (µM)15.2 ± 1.825.6 ± 2.5< 0.1
NO concentration at 6h (µM)45.8 ± 3.258.1 ± 4.1< 0.1
Cell Viability (MTT Assay, Endothelial Cells)
IC50 (µM)> 500250> 1000
In Vivo Vasodilation (Aortic Ring Assay)
EC50 for relaxation (%)5.8 ± 0.72.1 ± 0.4No effect
Inflammatory Marker Expression (ELISA)
TNF-α reduction in LPS-stimulated macrophages (%)35 ± 4.255 ± 5.1< 5

Experimental Protocols

Griess Assay for Nitric Oxide Quantification
  • Objective: To measure the amount of nitrite (B80452), a stable product of NO, released from the test compounds in an aqueous solution.

  • Procedure:

    • Prepare solutions of this compound, SNAP, and Mannitol in phosphate-buffered saline (PBS).

    • Incubate the solutions at 37°C.

    • At specified time points (e.g., 1h, 6h), take aliquots of the solutions.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the aliquots.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Histological Analysis of Tissue Response
  • Objective: To visualize the effects of this compound on tissue morphology and inflammation in an animal model of ischemia-reperfusion injury.

  • Procedure:

    • Induce ischemia-reperfusion injury in a suitable animal model (e.g., murine model of renal ischemia).

    • Administer this compound, SNAP, or vehicle control intravenously.

    • After a predetermined time, euthanize the animals and harvest the target organs (e.g., kidneys).

    • Fix the tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissues at 5 µm thickness and mount on glass slides.

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and cellular infiltration.

    • Perform immunohistochemistry (IHC) for specific markers of inflammation (e.g., CD45 for leukocytes) and apoptosis (e.g., cleaved caspase-3).

    • Quantify the histological changes using a scoring system or image analysis software.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Space 1_Deoxy_1_nitro_D_mannitol This compound NO Nitric Oxide (NO) 1_Deoxy_1_nitro_D_mannitol->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) PKG->Physiological_Effects Leads to

Caption: Hypothetical signaling pathway of this compound as a nitric oxide donor.

Experimental Workflow

G A Animal Model of Ischemia-Reperfusion B Administer Compounds: - this compound - SNAP (Positive Control) - Vehicle (Negative Control) A->B C Tissue Harvesting and Fixation B->C D Paraffin Embedding and Sectioning C->D E H&E Staining for Morphology D->E F IHC for Specific Markers (e.g., CD45, Cleaved Caspase-3) D->F G Microscopic Analysis and Scoring E->G F->G H Data Correlation and Comparison G->H

Caption: Experimental workflow for correlating in vivo effects with histological findings.

References

A Comparative Guide to Voltammetric and Spectroscopic Analysis of 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of two prominent analytical techniques, voltammetry and spectroscopy, for the quantitative determination of 1-Deoxy-1-nitro-D-mannitol. While direct comparative studies on this specific analyte are not extensively available in current literature, this document synthesizes information from the analysis of structurally similar nitro compounds and polyols to provide a comprehensive guide for researchers.

Introduction to Analytical Methods

Voltammetric Methods: These electrochemical techniques measure the current response of an electroactive analyte, such as this compound, to an applied potential. The nitro group (-NO2) is electrochemically reducible, making voltammetry a suitable method for its detection. Techniques like Differential Pulse Voltammetry (DPV) are particularly useful for quantitative analysis due to their high sensitivity and ability to discriminate against background currents.

Spectroscopic Methods (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. The nitroalkane functionality in this compound is expected to exhibit characteristic absorption bands, allowing for its quantification.[1]

Comparative Performance

The following table summarizes the general expected performance characteristics of voltammetric and spectroscopic methods for the analysis of nitro compounds, providing a basis for method selection.

ParameterVoltammetric Methods (e.g., DPV)Spectroscopic Methods (UV-Vis)
Principle Measurement of current from the reduction of the nitro group at an electrode surface.Measurement of light absorbance by the nitroalkane chromophore.
Selectivity Generally high, dependent on the reduction potential of the analyte and potential interferences.Can be lower, as other molecules may absorb at similar wavelengths.
Sensitivity Typically high, with Limits of Detection (LOD) often in the micromolar (µM) to nanomolar (nM) range for similar nitro compounds.Moderate, with LODs typically in the micromolar (µM) range.
Linear Range Often spans several orders of magnitude.Generally follows the Beer-Lambert Law over a defined concentration range.
Instrumentation Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).UV-Vis Spectrophotometer.
Sample Matrix Can be susceptible to matrix effects and electrode fouling.Can be affected by turbidity and colored or UV-absorbing impurities.
Cost Instrumentation is generally less expensive than spectroscopic instruments.Instrumentation costs can be higher, especially for high-performance systems.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible results. Below are generalized protocols for both voltammetric and spectroscopic analysis, which should be optimized for the specific experimental setup and sample matrix.

Voltammetric Analysis (Differential Pulse Voltammetry)

This protocol is based on common practices for the analysis of reducible nitro compounds.

1. Reagents and Solutions:

  • Supporting Electrolyte: A Britton-Robinson buffer or a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0) is commonly used. The optimal pH should be determined experimentally to achieve the best peak shape and sensitivity.
  • Standard Solutions: Prepare a stock solution of this compound in the supporting electrolyte. Create a series of calibration standards by serial dilution.
  • Deoxygenation Gas: High-purity nitrogen or argon gas.

2. Instrumentation:

  • Potentiostat/Galvanostat.
  • Three-electrode cell:
  • Working Electrode: Glassy Carbon Electrode (GCE) or a Hanging Mercury Drop Electrode (HMDE).
  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
  • Counter Electrode: Platinum wire or graphite (B72142) rod.

3. Procedure:

  • Electrode Preparation: Polish the working electrode (if solid) with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean and reproducible surface.
  • Sample Preparation: Dilute the sample containing this compound with the supporting electrolyte to a concentration within the expected linear range.
  • Deoxygenation: Purge the electrochemical cell containing the sample or standard solution with an inert gas (N2 or Ar) for a defined period (e.g., 5-10 minutes) to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
  • Voltammetric Scan: Perform the DPV scan over a potential range where the reduction of the nitro group is expected. Typical parameters for DPV include:
  • Initial Potential: e.g., 0 V
  • Final Potential: e.g., -1.2 V (vs. Ag/AgCl)
  • Pulse Amplitude: e.g., 50 mV
  • Pulse Width: e.g., 50 ms
  • Scan Rate: e.g., 20 mV/s
  • Quantification: Record the peak current at the reduction potential. Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions. Determine the concentration of the unknown sample from the calibration curve.

Spectroscopic Analysis (UV-Vis Spectroscopy)

This protocol is based on standard spectrophotometric methods for quantitative analysis.

1. Reagents and Solutions:

  • Solvent: A solvent that dissolves this compound and is transparent in the UV region of interest (e.g., deionized water, ethanol, or a suitable buffer).
  • Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended for stability).
  • Quartz cuvettes (typically 1 cm path length).

3. Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. Nitroalkanes typically show a weak absorption band around 270-280 nm.
  • Blank Measurement: Fill a cuvette with the solvent and use it to zero the spectrophotometer at the determined λmax.
  • Standard and Sample Measurement: Measure the absorbance of each standard solution and the sample solution at the λmax.
  • Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. The relationship should be linear according to the Beer-Lambert Law (A = εbc). Determine the concentration of the unknown sample from the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Voltammetric_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Supporting Electrolyte D Assemble 3-Electrode Cell A->D B Prepare Standard Solutions B->D C Prepare Sample C->D E Deoxygenate Solution (N2 Purge) D->E F Perform DPV Scan E->F G Record Peak Current F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Voltammetric Analysis Workflow

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Appropriate Solvent B Prepare Standard Solutions A->B C Prepare Sample A->C D Determine λmax B->D F Measure Standard & Sample Absorbance C->F E Measure Blank Absorbance D->E E->F G Record Absorbance Values F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Spectroscopic Analysis Workflow

Conclusion

Both voltammetric and spectroscopic methods offer viable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Voltammetry, particularly DPV, is likely to provide higher sensitivity, while UV-Vis spectroscopy offers a simpler and often faster analysis for less complex samples. For any application, thorough method development and validation are essential to ensure accurate and reliable results.

References

Safety Operating Guide

Proper Disposal of 1-Deoxy-1-nitro-D-mannitol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Deoxy-1-nitro-D-mannitol is a critical aspect of laboratory safety and environmental responsibility. While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, its nature as a combustible solid and a nitro-containing organic compound necessitates careful handling and adherence to established disposal protocols. This guide provides detailed, step-by-step procedures to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE):

A comprehensive summary of required personal protective equipment is provided in the table below.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling large quantities or if dust is generated.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water.

  • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • In case of inhalation: Move the individual to fresh air.

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_decontamination Decontamination Start Identify this compound Waste WasteType Determine Waste Form (Solid or Liquid Solution) Start->WasteType SolidWaste Solid this compound WasteType->SolidWaste Solid LiquidWaste Solution of this compound WasteType->LiquidWaste Liquid PackageSolid Package in a clearly labeled, sealed container for solid organic waste. SolidWaste->PackageSolid StoreSolid Store in a designated, well-ventilated hazardous waste accumulation area. PackageSolid->StoreSolid DisposeSolid Arrange for disposal through institutional hazardous waste program (e.g., incineration). StoreSolid->DisposeSolid Decontaminate Decontaminate glassware and equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone). DisposeSolid->Decontaminate SegregateLiquid Collect in a dedicated, labeled container for non-halogenated organic liquid waste. LiquidWaste->SegregateLiquid StoreLiquid Store in a designated, well-ventilated hazardous waste accumulation area. SegregateLiquid->StoreLiquid DisposeLiquid Arrange for disposal through institutional hazardous waste program (e.g., incineration). StoreLiquid->DisposeLiquid DisposeLiquid->Decontaminate CollectRinsate Collect rinsate as hazardous waste. Decontaminate->CollectRinsate

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically involve incineration.

Procedure 1: Disposal of Solid this compound
  • Segregation: Ensure that waste this compound is not mixed with other incompatible waste streams.

  • Packaging: Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled container for solid organic waste. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.

  • Collection: Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Procedure 2: Disposal of this compound Solutions
  • Segregation: Collect solutions containing this compound in a dedicated, labeled container for non-halogenated organic liquid waste. Do not mix with halogenated solvents or other incompatible waste.

  • Packaging: Use a compatible, leak-proof container with a secure cap. The label should clearly identify the contents, including the approximate concentration of this compound and any solvents used.

  • Storage: Store the container in a secondary containment tray within a designated hazardous waste storage area.

  • Collection: Follow your institution's procedures for the pickup of liquid hazardous waste.

Chemical Degradation (For Advanced Users under Controlled Conditions)

While incineration is the preferred method, chemical degradation can be an alternative for small quantities, provided it is performed by trained personnel in a controlled laboratory setting with appropriate safety measures. The following are potential degradation pathways for aliphatic nitro compounds. These procedures should only be attempted after a thorough risk assessment and with the approval of your institution's safety officer.

Experimental Protocol: Reduction to the Corresponding Amine

This procedure reduces the nitro group to a less hazardous amine.

  • Reaction Setup: In a properly functioning fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: For each gram of this compound, use a significant excess of a reducing agent such as zinc dust in the presence of a weak acid like acetic acid or a neutral salt like ammonium (B1175870) chloride. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is also an effective method.

  • Procedure:

    • Suspend the this compound in a suitable solvent (e.g., ethanol or water).

    • Slowly add the reducing agent mixture to the stirred suspension. The reaction may be exothermic and require cooling.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by an appropriate analytical technique like TLC).

  • Workup and Disposal:

    • Neutralize the reaction mixture carefully.

    • Filter to remove any solid residues.

    • The resulting solution containing the less hazardous amino-mannitol can then be disposed of as aqueous waste, in accordance with local regulations.

Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical State Solid
Molecular Formula C₆H₁₃NO₇
Molecular Weight 211.17 g/mol
Appearance White to off-white powder
Storage Class Combustible Solids

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Operational Guide for 1-Deoxy-1-nitro-D-mannitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Deoxy-1-nitro-D-mannitol in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While a safety data sheet for the L-stereoisomer of 1-Deoxy-1-nitro-mannitol indicates it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to treat all novel compounds with a high degree of caution.[1] General safety guidelines for nitro-compounds recommend robust protective measures due to the potential for toxicity and irritation associated with this chemical class.[2] Therefore, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.Protects against splashes and airborne particles that can cause eye irritation.
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Double-gloving (e.g., nitrile inner, butyl rubber outer) is advised for extended contact.Prevents skin absorption, a primary route of exposure for many organic chemicals. Butyl rubber offers good resistance to nitro compounds.[2]
Body Protection A fire/flame-resistant and impervious lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.Provides a barrier against accidental skin contact and protects from potential chemical splashes.[2][3]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize dust and vapor inhalation.[2] For situations where a fume hood is not feasible or in case of a spill, a full-face respirator with an appropriate organic vapor/particulate cartridge is necessary.[3] A type N95 dust mask is a minimum recommendation for handling the solid.Protects against inhalation of potentially harmful airborne particles and vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Decontamination: Prepare a decontamination solution and all necessary materials for cleaning spills before beginning work.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated work area. Inspect all PPE for damage before use.

3. Handling the Compound:

  • Weighing: When weighing the solid compound, perform the task within the fume hood to contain any dust.

  • Solution Preparation: If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Transfers: Handle all transfers of the compound or its solutions with care to prevent spills.

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Selection start Start: Plan to handle This compound assess_hazards Review SDS and Chemical Properties start->assess_hazards assess_task Evaluate Experimental Procedure (e.g., weighing, making solutions, transfers) assess_hazards->assess_task base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (Butyl Rubber Recommended) assess_task->base_ppe risk_of_splash Risk of Splash or Aerosol Generation? work_in_hood Work performed in a certified chemical fume hood? risk_of_splash->work_in_hood No face_shield Add Face Shield risk_of_splash->face_shield Yes respirator Use Full-Face Respirator with Organic Vapor/Particulate Cartridge work_in_hood->respirator No end_ppe Final PPE Configuration Determined work_in_hood->end_ppe Yes base_ppe->risk_of_splash face_shield->work_in_hood respirator->end_ppe

Caption: PPE selection workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, wipes, etc.), and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Caution: Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents.[1]

Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deoxy-1-nitro-D-mannitol
Reactant of Route 2
Reactant of Route 2
1-Deoxy-1-nitro-D-mannitol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.